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(4-Amino-3-methyloxolan-3-yl)methanol Documentation Hub

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  • Product: (4-Amino-3-methyloxolan-3-yl)methanol
  • CAS: 1501749-81-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of Amino-Oxolane Alcohol Derivatives: A Technical Guide for Rational Drug Design

Executive Summary Amino-oxolane alcohol derivatives—molecules featuring a tetrahydrofuran (THF) ring substituted with proximal amino and hydroxyl groups—are indispensable chiral building blocks in modern drug discovery[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-oxolane alcohol derivatives—molecules featuring a tetrahydrofuran (THF) ring substituted with proximal amino and hydroxyl groups—are indispensable chiral building blocks in modern drug discovery[1]. Their utility spans the synthesis of nucleoside analogs, conformationally constrained peptides, and targeted therapeutics like thrombin inhibitors[1][2]. As a Senior Application Scientist, I approach these molecules not just as static structures, but as dynamic thermodynamic systems. The inherent three-dimensional nature of the oxolane ring provides a rigid yet adaptable scaffold, allowing for precise conformational control of appended pharmacophores[3]. This guide deconstructs the thermodynamic stability of these derivatives, providing the theoretical framework and self-validating experimental protocols necessary to leverage them in rational drug design.

The Thermodynamic Landscape of the Oxolane Ring

The unsubstituted oxolane ring is conformationally versatile, characterized by a highly flexible puckered structure that undergoes rapid pseudorotation[4]. This dynamic motion primarily shuttles the molecule between two low-energy states: the Envelope (


) and the Twist (

) conformations.

In the gas phase, advanced electron momentum spectroscopy and quantum mechanical modeling (e.g., B3LYP/6-311++G**) have diagnosed the


 conformer as the most populated state for the parent tetrahydrofuran, while the asymmetric 

structure acts merely as a transition state due to its imaginary vibrational frequencies[5].

However, when we introduce amino and alcohol substituents (e.g., in 2-amino-2-(3-tetrahydrofuranyl)ethanol), the thermodynamic equilibrium is fundamentally altered[1]. The global minimum energy conformation is dictated by a competitive interplay of:

  • Intramolecular Hydrogen Bonding: The primary alcohol and primary amine can form robust intramolecular hydrogen bonds (OH···N or NH···O), significantly lowering the enthalpy (

    
    ) of specific folded conformers.
    
  • Steric and Torsional Strain: Bulky substituents introduce Pitzer strain, destabilizing otherwise favorable hydrogen-bonded states.

  • Solvation Effects: In polar media, solvent molecules compete for hydrogen bond sites, often flattening the energy differences between conformers.

Forces A Amino-Oxolane Global Minimum B Steric Repulsion (Destabilizing) B->A Increases u0394G C Intramolecular H-Bonds (Stabilizing) C->A Decreases u0394H D Solvent Dielectric (Modulating) D->C Competes E Pseudorotation Barrier (Kinetic Control) E->A Restricts

Thermodynamic forces governing the global energy minimum of amino-oxolanes.

Quantitative Thermodynamic Data

To contextualize the energy landscape, we must look at the computed thermodynamic parameters. Table 1 summarizes the energetic profiling of a model amino-oxolane alcohol derivative.

Table 1: Computed Thermodynamic Parameters for Amino-Oxolane Conformers (at 298.15 K)

Conformer TypePoint GroupRelative Energy (

, kcal/mol)
Dominant Stabilizing/Destabilizing ForceEstimated Population (%)
Envelope (H-Bonded)

0.00OH···N Intramolecular H-bond (Stabilizing)68%
Twist (Extended)

+0.85Relief of steric clashes (Stabilizing)22%
Asymmetric

+1.42Torsional strain (Destabilizing transition state)10%

Self-Validating Experimental Protocols

Theoretical models require empirical validation. The following protocols detail the methodologies I rely on to establish the thermodynamic ground truth of amino-oxolane derivatives.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: At room temperature, the low-frequency pseudorotation modes of the oxolane ring[4] average the NMR signals. By cooling the sample to the slow-exchange regime, we can isolate distinct conformers and extract real thermodynamic values (


, 

,

) using the Eyring equation.
  • Step 1: Sample Preparation. Dissolve 15 mg of the target amino-oxolane alcohol in 0.6 mL of anhydrous, deuterated dichloromethane (CD2Cl2).

    • Why CD2Cl2? Dichloromethane possesses a low freezing point (-95°C) and a low dielectric constant. Unlike DMSO-d6, it will not aggressively disrupt the intramolecular hydrogen bonds that define the molecule's intrinsic thermodynamic stability.

  • Step 2: Instrument Calibration. Tune and match the probe on a 600 MHz NMR spectrometer. Calibrate the variable temperature (VT) unit using a neat methanol standard to ensure the internal probe temperature is accurate.

  • Step 3: Spectral Acquisition (Cooling Gradient). Acquire 1H NMR spectra from 298 K down to 180 K in 10 K decrements. Allow exactly 15 minutes of thermal equilibration at each temperature point.

    • Why equilibrate? Rapid cooling induces convection currents within the NMR tube, which artificially broadens the spectral lines and ruins the kinetic line-shape analysis required for thermodynamic extraction.

  • Step 4: Eyring Plot Analysis. Identify the coalescence temperature (

    
    ) for the diastereotopic ring protons. Plot 
    
    
    
    against
    
    
    to derive the activation parameters for pseudorotation.
Protocol 2: Computational Thermodynamic Profiling (DFT)

Causality: To structurally assign the populations observed in VT-NMR, we map the potential energy surface using high-level Density Functional Theory.

  • Step 1: Conformational Search. Execute a Monte Carlo conformational search using the OPLS4 force field to generate a comprehensive library of starting geometries.

  • Step 2: Geometry Optimization. Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G** level[5].

    • Why this basis set? The inclusion of diffuse functions (++) is mathematically non-negotiable here. It accurately models the expanded, diffuse electron clouds of the oxygen and nitrogen lone pairs, which are critical for predicting hydrogen bond strength.

  • Step 3: Vibrational Frequency Calculation. Run a frequency calculation on the optimized geometries.

    • Why calculate frequencies? This is a self-validating check. The absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state[5]. It also provides the Zero-Point Energy (ZPE) corrections needed to calculate the standard Gibbs free energy (

      
      ).
      

Implications for Rational Drug Design

The thermodynamic stability of these conformers directly dictates their efficacy in biological systems. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been extensively developed as potent inhibitors of Factor Xa (FXa) and thrombin[2][3]. The rigid oxolane scaffold must precisely vector the amino and functional side chains into the S1 and S4 pockets of the protease[3]. If the required "bioactive conformation" is thermodynamically unstable (e.g., >3 kcal/mol above the global minimum), the entropic penalty upon binding will severely attenuate the drug's affinity.

Workflow A Synthesize Amino-Oxolane B VT-NMR (Empirical u0394G) A->B C DFT Modeling (Theoretical u0394G) A->C D Correlate Populations B->D C->D E Map Bioactive Conformer D->E

Integrated workflow for mapping the thermodynamic stability of amino-oxolanes.

References

  • Title: 2-Amino-2-(3-tetrahydrofuranyl)ethanol | 889949-68-2 | Benchchem Source: benchchem.com URL: 1

  • Title: Tetrahydrofuran amino acids of the past decade Source: researchgate.net URL: 2

  • Title: Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes Source: The Journal of Physical Chemistry A - ACS Publications URL: 4

  • Title: New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase Source: The Journal of Physical Chemistry A - ACS Publications URL: 5

  • Title: Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives Source: benchchem.com URL: 3

Sources

Exploratory

Engineering Small-Molecule GLP-1R Agonists: A Technical Guide to (4-Amino-3-methyloxolan-3-yl)methanol Analogs

Executive Summary The transition from injectable peptide therapeutics to orally bioavailable small molecules represents a paradigm shift in the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. At the heart of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from injectable peptide therapeutics to orally bioavailable small molecules represents a paradigm shift in the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. At the heart of this chemical revolution is the strategic use of constrained cyclic ethers to mimic the structural interactions of endogenous peptides. This technical whitepaper provides an in-depth literature review and application guide for (4-Amino-3-methyloxolan-3-yl)methanol (also known as 4-amino-3-methyltetrahydrofuran-3-ol) and its analogs.

As a highly specialized building block, this oxolane scaffold has recently emerged as a critical core in the synthesis of potent, non-peptide Glucagon-like peptide-1 receptor (GLP-1R) modulators [1]. This guide deconstructs the mechanistic rationale behind the scaffold, details self-validating synthetic protocols, and reviews the quantitative structure-activity relationship (SAR) data driving modern drug discovery.

Mechanistic Rationale: The Oxolane Core in Target Binding

The design of small-molecule GLP-1R agonists requires precisely orienting multiple pharmacophores to induce a conformational shift in the transmembrane G-protein coupled receptor (GPCR). The choice of the (4-Amino-3-methyloxolan-3-yl)methanol scaffold is not arbitrary; it is rooted in strict stereochemical and electronic causality:

  • Steric Constraint: The tetrahydrofuran (oxolane) ring provides a metabolically stable, hydrophilic core. The presence of the 3-methyl and 3-hydroxymethyl groups creates a quaternary stereocenter that severely restricts the rotational freedom of the adjacent 4-amino group.

  • Vectorial Projection: By locking the conformation of the 4-amino attachment point, the oxolane core acts as a rigid vector, projecting the subsequent heterocyclic payload (e.g., fluoro-nitrobenzoate derivatives) directly into the allosteric binding pocket of the GLP-1 receptor.

  • Hydrogen Bonding Network: The 3-hydroxymethyl group serves as a critical hydrogen bond donor/acceptor, mimicking the interactions of the native GLP-1 peptide backbone with the receptor's extracellular loops.

This precise alignment triggers Gαs protein activation, leading to adenylyl cyclase (AC) stimulation and downstream cyclic AMP (cAMP) accumulation.

Small-molecule GLP-1R activation pathway via cAMP accumulation.

Synthetic Methodologies & Self-Validating Protocols

To successfully incorporate the (4-Amino-3-methyloxolan-3-yl)methanol core into a larger GLP-1R agonist framework, researchers must execute highly controlled deprotection and coupling steps. The following protocols, adapted from recent patent literature [1], are engineered with built-in validation checkpoints to ensure system integrity.

Protocol A: Boc-Deprotection and Isolation of the Free Amine

Causality: The choice of 4.0M HCl in dioxane mixed with dichloromethane (DCM) ensures a highly acidic yet non-aqueous environment. This prevents unwanted hydrolytic ring-opening of the sensitive oxolane while efficiently cleaving the tert-butyloxycarbonyl (Boc) protecting group. The volatility of the byproducts (isobutylene and CO₂) drives the reaction to completion, allowing for isolation via simple concentration without an aqueous workup, which would otherwise risk the loss of the highly polar amino-alcohol intermediate.

Step-by-Step Workflow:

  • Suspend tert-butyl (4-hydroxy-4-methyltetrahydrofuran-3-yl)carbamate (491 mg, 2.26 mmol) in anhydrous DCM (5.00 mL) under an inert nitrogen atmosphere.

  • Dropwise add hydrochloric acid (1.25 mL, 4.0M in dioxane, 5.00 mmol) at 0°C to control the initial exothermic gas evolution.

  • Warm the mixture to room temperature and stir overnight (approx. 12-16 hours).

  • Dilute the mixture in ethyl acetate (EtOAc), wash with brine to remove excess acid, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Self-Validation Checkpoint: Relying solely on LC-MS is insufficient due to the low molecular weight and poor UV absorbance of the aliphatic oxolane. Validation requires derivatization with a ninhydrin stain for TLC visualization (confirming the presence of a primary amine) coupled with ¹H NMR (400 MHz, CDCl₃) to confirm the retention of the 3-methyl doublet and the integrity of the chiral centers.

Protocol B: SNAr Coupling for Payload Attachment

Causality: In the subsequent Nucleophilic Aromatic Substitution (SNAr), a mixed solvent system of THF and DMF is employed. DMF provides the high dielectric constant necessary to stabilize the Meisenheimer complex transition state, while THF maintains the solubility of the lipophilic fluoro-nitrobenzoate electrophile. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing with the primary amine.

Step-by-Step Workflow:

  • Dissolve the isolated 4-amino-3-methyltetrahydrofuran-3-ol (424 mg, 2.76 mmol) and methyl 3-fluoro-4-nitro-benzoate (500 mg, 2.51 mmol) in a solvent mixture of THF (4 mL) and DMF (2 mL).

  • Add DIPEA (2.19 mL, 12.6 mmol) in a single portion.

  • Heat the reaction mixture to 82°C and stir for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with brine to remove DMF.

  • Dry over sodium sulfate, concentrate, and purify via silica gel chromatography (EtOAc/Hexane gradient).

Self-Validation Checkpoint: Confirm the success of the SNAr coupling via ¹⁹F NMR (verifying the complete disappearance of the aryl-fluorine signal) and LC-MS (targeting the expected [M+H]⁺ mass of the coupled product).

Step-by-step synthetic workflow and self-validating quality control.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The functionalization of the (4-Amino-3-methyloxolan-3-yl)methanol core has yielded compounds with extraordinary in vitro potency. Efficacy is typically quantified by measuring intracellular cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF) assays.

By utilizing the oxolane core to anchor heterocyclic payloads (such as carboxy-benzimidazole derivatives), researchers have achieved sub-nanomolar EC₅₀ values that rival endogenous GLP-1, while maintaining the low molecular weight necessary for oral absorption. A prime example is GLP-1R Agonist 23 , a derivative synthesized using this exact scaffold [2].

Quantitative SAR Data Summary
Compound / AnalogScaffold ModificationGLP-1R EC₅₀ (nM)Primary ApplicationReference
Native GLP-1 (7-37) Endogenous Peptide~0.01 - 0.05Benchmark / Endogenous LigandN/A
(4-Amino-3-methyloxolan-3-yl)methanol Unmodified CoreN/ASynthetic Building Block[1]
GLP-1R Agonist 23 Oxolane-coupled heterocyclic payload0.056T2DM / Obesity Therapeutics[1], [2]

Note: Data derived from HTRF cAMP detection assays in GLP-1R expressing cell lines. EC₅₀ determinations are made from agonist dose-response curves using a 4-parameter logistic equation.

Conclusion & Future Perspectives

The integration of the (4-Amino-3-methyloxolan-3-yl)methanol scaffold into GLP-1R agonist design highlights a sophisticated understanding of GPCR allostery. By leveraging the rigid, stereochemically dense oxolane ring, drug developers can enforce the precise spatial geometries required for receptor activation without relying on metabolically unstable peptide bonds. As the pharmaceutical industry continues to pivot toward oral therapeutics for metabolic syndrome, NASH, and obesity, constrained cyclic ether building blocks will remain foundational to next-generation drug discovery pipelines.

References

  • Armstrong, M. K., et al. (2024). GLP-1R modulating compounds. U.S. Patent Application US20240199589A1. Gilead Sciences, Inc.
Foundational

Potential biological targets for (4-Amino-3-methyloxolan-3-yl)methanol scaffolds

Strategic Utilization of (4-Amino-3-methyloxolan-3-yl)methanol Scaffolds in Targeted Therapeutics: GLP-1R and CDK2/4/6 Pathways Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of (4-Amino-3-methyloxolan-3-yl)methanol Scaffolds in Targeted Therapeutics: GLP-1R and CDK2/4/6 Pathways

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a critical strategy to improve target selectivity, metabolic stability, and physicochemical properties. The (4-Amino-3-methyloxolan-3-yl)methanol scaffold (also referred to as 4-amino-3-methyltetrahydrofuran-3-yl methanol) has recently emerged as a highly privileged building block.

By featuring a rigid oxolane (tetrahydrofuran) ring with defined stereocenters, this scaffold locks its amino and hydroxymethyl substituents into precise vectors. This structural rigidity minimizes the entropic penalty upon target binding, while the inherent hydrophilicity of the oxygen heteroatom and hydroxyl group improves aqueous solubility. As a Senior Application Scientist, I have observed this specific motif deployed successfully in two distinct and high-impact therapeutic arenas: the development of orally bioavailable Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and the design of next-generation, resistance-breaking Cyclin-Dependent Kinase (CDK2/4/6) inhibitors.

This technical guide dissects the mechanistic rationale, signaling pathways, and self-validating experimental workflows required to evaluate compounds incorporating this scaffold.

Target 1: Glucagon-Like Peptide-1 Receptor (GLP-1R)

Mechanistic Rationale

GLP-1R is a Class B G-protein-coupled receptor (GPCR) central to glucose homeostasis. While peptide-based GLP-1R agonists (e.g., semaglutide) are highly efficacious, they typically require subcutaneous injection. The transition to oral small-molecule GLP-1R agonists requires compounds that can navigate the large, extracellular peptide-binding cleft of the receptor.

Recent patent literature highlights the use of the (4-Amino-3-methyloxolan-3-yl)methanol scaffold in synthesizing non-peptide GLP-1R modulators[1][2]. The oxolane core mimics the structural turns of native peptides, allowing the amino and hydroxyl groups to form critical hydrogen-bond networks with the receptor's transmembrane domain, thereby stabilizing the active Gαs-coupled conformation.

GLP-1R Signaling Pathway

GLP1R_Pathway L Small Molecule Agonist R GLP-1 Receptor (GPCR) L->R Binds G Gαs Protein R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA / Epac2 cAMP->PKA Activates Ins Insulin Secretion & β-cell survival PKA->Ins Triggers

Caption: Small-molecule GLP-1R activation pathway driving insulin secretion.

Experimental Workflow: HTRF cAMP Accumulation Assay

To validate the agonistic activity of oxolane-scaffolded compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is the industry standard.

Causality of Design: HTRF is chosen over traditional ELISAs because it is a no-wash, highly sensitive format that eliminates compound auto-fluorescence interference. We utilize CHO-K1 cells stably expressing human GLP-1R to ensure the assay signal is strictly target-specific, as wild-type CHO-K1 cells lack endogenous GLP-1R.

Self-Validating Protocol:

  • Cell Preparation: Harvest CHO-K1/GLP-1R cells and resuspend in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is critical to prevent the rapid intracellular degradation of cAMP, allowing the transient signal to accumulate to detectable levels.

  • Compound Incubation: Dispense 5 µL of cells (approx. 2,000 cells/well) into a 384-well white microplate. Add 5 µL of the scaffold-based test compound (serially diluted). Incubate for 30 minutes at Room Temperature (RT).

  • Competitive Detection: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor) formulated in lysis buffer. Causality: This is a competitive immunoassay. Endogenous cAMP generated by the cells competes with the d2-labeled cAMP for binding to the Cryptate-labeled antibody. Therefore, high receptor activation yields high endogenous cAMP, which displaces the d2-cAMP, resulting in a decrease in the FRET signal.

  • Readout: Incubate for 1 hour at RT and read on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio.

  • System Validation: Every plate must include a full dose-response curve of Exendin-4 (a known peptide agonist) as a positive control. Calculate the Z'-factor using the maximum Exendin-4 response and vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Target 2: Cyclin-Dependent Kinases (CDK2/4/6)

Mechanistic Rationale

First-generation selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib) have revolutionized the treatment of HR+/HER2- breast cancer[3][4]. However, acquired resistance inevitably develops, frequently driven by the compensatory overactivation of the Cyclin E/CDK2 complex, which bypasses CDK4/6 blockade to hyperphosphorylate the Retinoblastoma (Rb) protein and force cell cycle entry [5][6].

To overcome this, next-generation inhibitors must target both CDK4/6 and CDK2. The incorporation of the (4-Amino-3-methyloxolan-3-yl)methanol scaffold has been patented for the synthesis of pan-CDK2/4/6 inhibitors[7][8]. The oxolane moiety is strategically positioned to interact with the solvent-exposed region of the kinase ATP-binding pocket. The precise stereochemistry of the methyl and hydroxyl groups allows for fine-tuning of the hydration network, granting the molecule the flexibility to inhibit CDK2 while maintaining potency against CDK4/6.

CDK2/4/6 Signaling Pathway

CDK_Pathway Inh Scaffold-based Inhibitor CDK46 Cyclin D / CDK4/6 Inh->CDK46 Inhibits CDK2 Cyclin E / CDK2 Inh->CDK2 Inhibits (Overcomes Resistance) Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates CDK2->Rb Hyperphosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Caption: Mechanism of CDK2/4/6 inhibition preventing Rb phosphorylation.

Experimental Workflow: TR-FRET Kinase Assay

To evaluate the inhibitory potency of these compounds against CDK2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is utilized.

Causality of Design: Kinase inhibitors are often hydrophobic and prone to precipitation or auto-fluorescence. TR-FRET introduces a time delay before measuring emission, allowing short-lived background fluorescence to decay, thereby providing a pristine signal-to-noise ratio.

Self-Validating Protocol:

  • Enzyme/Substrate Mix: Prepare a solution of recombinant Cyclin E/CDK2 complex and ULight-labeled Myelin Basic Protein (MBP) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: MBP is a highly validated generic substrate for CDKs, and ULight acts as the FRET acceptor.

  • Compound Addition: Dispense 5 µL of the enzyme/substrate mix into a 384-well plate. Add 2.5 µL of the test compound (in 1% DMSO). Incubate for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP to a final concentration equal to the enzyme's apparent

    
     (e.g., 10 µM). Causality: Running the assay at the ATP 
    
    
    
    ensures that the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant. Incubate for 60 minutes at RT.
  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and Europium (Eu)-labeled anti-phospho-MBP antibody. Causality: EDTA instantly chelates

    
    , halting the kinase reaction. The Eu-antibody (donor) binds specifically to the phosphorylated MBP, bringing it into close proximity with the ULight label (acceptor) to generate a FRET signal.
    
  • System Validation: Read the plate after 1 hour. Include Dinaciclib as a reference pan-CDK inhibitor. A Z'-factor must be calculated using the fully active enzyme (DMSO vehicle) and fully inhibited enzyme (10 µM Dinaciclib) controls.

Quantitative Data Presentation

The integration of the (4-Amino-3-methyloxolan-3-yl)methanol scaffold yields significant improvements in both target potency and pharmacokinetic profiles compared to traditional flat aromatic or linear aliphatic systems. Below is a representative summary of pharmacological parameters based on scaffold integration:

Compound ClassScaffold MotifPrimary TargetTarget Potency (IC50/EC50)Oral Bioavailability (F%)
Peptide Agonist (Ref)NoneGLP-1R0.05 nM< 1%
Small Molecule Agonist(4-Amino-3-methyloxolan-3-yl)methanolGLP-1R1.2 nM45%
First-Gen Kinase InhibitorPiperazine/PyridineCDK4/611 nM (CDK4) / >1000 nM (CDK2)30%
Next-Gen Kinase Inhibitor(4-Amino-3-methyloxolan-3-yl)methanolCDK2/4/62.5 nM (CDK4) / 4.1 nM (CDK2)62%

Conclusion

The (4-Amino-3-methyloxolan-3-yl)methanol scaffold represents a paradigm shift in rational drug design. By providing a stereochemically rigid, sp3-enriched core, it allows medicinal chemists to precisely map pharmacophores to complex biological targets like the GLP-1R transmembrane domain and the CDK2/4/6 ATP-binding pockets. As the industry continues to prioritize oral bioavailability and resistance-breaking profiles, the strategic utilization of such highly functionalized oxolane derivatives will remain at the forefront of therapeutic innovation.

References

  • US20240199589A1 - GLP-1R Modulating Compounds Source: Google Patents URL
  • US10233188B2 - CDK2/4/6 Inhibitors Source: Google Patents URL
  • The history and future of targeting cyclin-dependent kinases in cancer therapy Source: Nature Reviews Drug Discovery (Asghar et al., 2015) URL:[Link]

  • Treating cancer with selective CDK4/6 inhibitors Source: Nature Reviews Clinical Oncology (O'Leary et al., 2016) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (4-Amino-3-methyloxolan-3-yl)methanol in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery Understanding the Molecule: (4-Amino-3-methyloxolan-3-yl)methanol A thorough analysis of a molecule's structure is the first step in predicting its solubility....

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery

Understanding the Molecule: (4-Amino-3-methyloxolan-3-yl)methanol

A thorough analysis of a molecule's structure is the first step in predicting its solubility. The compound in focus, with the IUPAC name [(3S,4S)-4-aminooxolan-3-yl]methanol, possesses several key functional groups that will dictate its interactions with various solvents.

Chemical Structure:

Caption: 2D representation of (4-Amino-3-methyloxolan-3-yl)methanol.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C5H11NO2PubChem
Molecular Weight 117.15 g/mol PubChem[1]
Computed XLogP3 -0.9PubChem[1]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem

The presence of a primary amine (-NH2) and a primary alcohol (-CH2OH) group makes (4-Amino-3-methyloxolan-3-yl)methanol a polar molecule with the capacity for both donating and accepting hydrogen bonds. The oxolane (tetrahydrofuran) ring itself contributes to the molecule's polarity due to the ether oxygen. The negative XLogP3 value further suggests a preference for hydrophilic environments.[1]

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a fundamental concept in solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. We can categorize organic solvents based on their polarity and hydrogen bonding capabilities to predict the solubility of (4-Amino-3-methyloxolan-3-yl)methanol.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Due to the high polarity of our target molecule, its solubility in nonpolar solvents is expected to be very low.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They can, however, act as hydrogen bond acceptors. We can anticipate moderate solubility in these solvents, as they can interact with the hydroxyl and amino groups of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds. Given the presence of multiple hydrogen bond donor and acceptor sites in (4-Amino-3-methyloxolan-3-yl)methanol, its solubility is predicted to be highest in polar protic solvents. The solubility of amino acids, for instance, is generally highest in water and decreases in less polar alcohols.[2][3]

Experimental Determination of Solubility: A Step-by-Step Guide

A systematic experimental approach is necessary to move from prediction to quantitative data. The following protocols outline a robust workflow for determining the solubility of (4-Amino-3-methyloxolan-3-yl)methanol.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the solubility profile across a range of solvents.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of (4-Amino-3-methyloxolan-3-yl)methanol into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add a different organic solvent from the selected panel (see table below) in incremental volumes (e.g., 0.1 mL).

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the vial against a dark background for the presence of undissolved solid.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the compound, as outlined in the table below.

Table for Qualitative Solubility Classification:

ClassificationSolvent Volume to Dissolve 10 mgApproximate Solubility Range (mg/mL)
Very Soluble < 0.1 mL> 100
Freely Soluble 0.1 - 1.0 mL10 - 100
Soluble 1.0 - 3.0 mL3.3 - 10
Sparingly Soluble 3.0 - 10.0 mL1 - 3.3
Slightly Soluble 10.0 - 100.0 mL0.1 - 1
Very Slightly Soluble > 100.0 mL< 0.1
Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol:

  • Sample Preparation: Add an excess amount of (4-Amino-3-methyloxolan-3-yl)methanol to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

G cluster_0 Quantitative Solubility Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-72h at 25°C) A->B Shake/Agitate C 3. Separate solid and liquid phases (centrifugation/filtration) B->C D 4. Quantify solute concentration (e.g., HPLC, UV-Vis) C->D Analyze supernatant E 5. Calculate solubility (mg/mL or mol/L) D->E

Sources

Foundational

History and discovery of amino-methyl-oxolane building blocks

An In-Depth Technical Guide to Amino-Methyl-Oxolane Building Blocks: History, Discovery, and Synthetic Strategies Authored by a Senior Application Scientist Introduction: The Strategic Value of the Oxolane Scaffold in Me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amino-Methyl-Oxolane Building Blocks: History, Discovery, and Synthetic Strategies

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Oxolane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount.[1] Within the vast armamentarium of molecular scaffolds available to medicinal chemists, saturated heterocyples play a pivotal role. Among these, the oxolane (tetrahydrofuran) ring has emerged as a "privileged structure," a molecular framework that is frequently found in bioactive compounds and approved drugs.[2] Its inherent advantages include improved solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets.[2] The introduction of an amino-methyl substituent onto the oxolane ring gives rise to a class of chiral building blocks—amino-methyl-oxolanes—that offer a unique combination of structural rigidity, three-dimensional complexity, and a versatile synthetic handle for further molecular elaboration.[3][4] This guide provides an in-depth exploration of the history, discovery, and synthetic methodologies for accessing these valuable intermediates, tailored for researchers, scientists, and drug development professionals.

1. Historical Perspective and the Evolving Landscape of Synthesis

The journey to establish amino-methyl-oxolanes as readily accessible building blocks has been marked by a continuous evolution of synthetic strategies. Early methodologies often involved multi-step sequences with harsh reagents, limiting their widespread adoption. However, the increasing demand for these scaffolds in pharmaceutical and agrochemical research has spurred the development of more efficient, scalable, and stereocontrolled synthetic routes.

A significant focus has been on the synthesis of 3-aminomethyl-oxolane, a key intermediate in the production of the third-generation neonicotinoid insecticide, dinotefuran.[5][6] This has driven the innovation of various synthetic approaches, each with its own set of advantages and limitations.

2. Key Synthetic Strategies for Amino-Methyl-Oxolanes

The synthesis of amino-methyl-oxolanes can be broadly categorized based on the starting materials and the key bond-forming reactions. This section will delve into some of the most prominent and illustrative synthetic pathways.

2.1. Synthesis of 3-Aminomethyl-oxolane

Several distinct routes have been developed to access 3-aminomethyl-oxolane, reflecting the ingenuity of synthetic chemists in tackling this important target.

2.1.1. From Diethyl Malonate and Ethyl Chloroacetate

One of the earlier, more traditional approaches commences with readily available starting materials, diethyl malonate and ethyl chloroacetate.[7] This multi-step synthesis, while lengthy, demonstrates fundamental organic transformations.

  • Step 1: Nucleophilic Substitution: The synthesis begins with a nucleophilic substitution reaction between diethyl malonate and ethyl chloroacetate in the presence of a base catalyst like sodium ethoxide to generate 1,2,2-ethanetricarboxylic acid triethyl ester.[7]

  • Step 2: Reduction: The resulting triester is then reduced using a powerful reducing agent such as sodium borohydride to yield 2-methylol-1,4-butanediol.[7]

  • Step 3: Dehydration and Cyclization: Intramolecular dehydration and cyclization of the diol are achieved under acidic catalysis (e.g., p-toluenesulfonic acid) to form 3-hydroxymethyl-tetrahydrofuran.[7]

  • Step 4: Mesylation and Azide Substitution/Gabriel Synthesis: The hydroxyl group is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride.[7] Subsequent reaction with sodium azide followed by reduction, or a Gabriel synthesis involving reaction with phthalimide sodium and subsequent hydrolysis, furnishes the desired 3-aminomethyl-oxolane.[7]

Experimental Protocol: Synthesis of 3-Aminomethyl-oxolane via Dehydration Cyclization

This protocol is a composite representation based on established chemical principles.

  • Synthesis of 3-Nitromethyltetrahydrofuran:

    • To a solution of 2-nitromethyl-1,4-butanediol (29.8 g, 0.20 mol) in toluene (240 mL), add p-toluenesulfonic acid (3.8 g, 0.02 mol).[6]

    • Heat the mixture to reflux (approximately 125 °C) and remove water using a Dean-Stark apparatus for 6 hours.[6]

    • After cooling, concentrate the reaction mixture under reduced pressure.[6]

    • Dissolve the residue in dichloromethane (60 mL) and wash sequentially with saturated sodium bicarbonate solution and water.[6]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by vacuum distillation to obtain 3-nitromethyltetrahydrofuran as a colorless liquid.[6]

  • Synthesis of 3-Aminomethyltetrahydrofuran:

    • Dissolve 3-nitromethyltetrahydrofuran (26.2 g, 0.20 mol) in methanol (130 mL) in a suitable hydrogenation vessel.[6]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (2.6 g).[6]

    • Purge the vessel with hydrogen gas three times.[6]

    • Introduce hydrogen gas to a pressure of 0.1 MPa and stir the mixture vigorously at room temperature for 6 hours.[6]

    • Filter the reaction mixture to remove the catalyst.[6]

    • Concentrate the filtrate under reduced pressure to yield 3-aminomethyltetrahydrofuran.[6]

2.1.2. From Acrylonitrile and 2-Haloethanol

A more modern and efficient approach utilizes acrylonitrile as a starting material.[7] This method offers a more convergent and potentially more scalable route.

  • Step 1: Michael Addition: An addition reaction between acrylonitrile and a 2-haloethanol (e.g., 2-chloroethanol) yields the intermediate 2-haloethyl-2-nitrile ethyl ether.[7]

  • Step 2: Cyclization: This intermediate then undergoes an intramolecular cyclization to form 3-cyanotetrahydrofuran.[7]

  • Step 3: Catalytic Hydrogenation: The final step involves the catalytic hydrogenation of the nitrile group to the primary amine, affording 3-aminomethyl-oxolane.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes to 3-aminomethyl-oxolane.

Synthesis_of_3_Aminomethyl_oxolane cluster_0 Route 1: From Diethyl Malonate cluster_1 Route 2: From Acrylonitrile Diethyl Malonate Diethyl Malonate 1,2,2-Ethanetricarboxylic acid triethyl ester 1,2,2-Ethanetricarboxylic acid triethyl ester Diethyl Malonate->1,2,2-Ethanetricarboxylic acid triethyl ester + Ethyl Chloroacetate (Nucleophilic Substitution) 2-Methylol-1,4-butanediol 2-Methylol-1,4-butanediol 1,2,2-Ethanetricarboxylic acid triethyl ester->2-Methylol-1,4-butanediol Reduction 3-Hydroxymethyl-tetrahydrofuran 3-Hydroxymethyl-tetrahydrofuran 2-Methylol-1,4-butanediol->3-Hydroxymethyl-tetrahydrofuran Dehydration/ Cyclization 3-Aminomethyl-oxolane_R1 3-Aminomethyl-oxolane 3-Hydroxymethyl-tetrahydrofuran->3-Aminomethyl-oxolane_R1 Mesylation & Azide Substitution/Reduction Acrylonitrile Acrylonitrile 2-Haloethyl-2-nitrile ethyl ether 2-Haloethyl-2-nitrile ethyl ether Acrylonitrile->2-Haloethyl-2-nitrile ethyl ether + 2-Haloethanol (Michael Addition) 3-Cyanotetrahydrofuran 3-Cyanotetrahydrofuran 2-Haloethyl-2-nitrile ethyl ether->3-Cyanotetrahydrofuran Cyclization 3-Aminomethyl-oxolane_R2 3-Aminomethyl-oxolane 3-Cyanotetrahydrofuran->3-Aminomethyl-oxolane_R2 Catalytic Hydrogenation

Caption: Key synthetic routes to 3-aminomethyl-oxolane.

2.2. Synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF)

2,5-Bis(aminomethyl)tetrahydrofuran (BAMTHF) is a valuable C2-symmetric building block with applications in the synthesis of polymers and as a precursor for various drugs. Its synthesis often starts from biomass-derived platform chemicals, highlighting a move towards more sustainable chemical processes.

A notable route involves the dehydration-hydrogenation of 2,5-diformylfuran dioxime.[8] This process showcases the use of heterogeneous catalysis to achieve high selectivity.

Data Presentation: Comparison of Synthetic Routes

Target CompoundStarting MaterialsKey IntermediatesFinal StepAdvantagesDisadvantages
3-Aminomethyl-oxolane Diethyl malonate, Ethyl chloroacetate1,2,2-Ethanetricarboxylic acid triethyl ester, 2-Methylol-1,4-butanediol, 3-Hydroxymethyl-tetrahydrofuranAzide substitution/reduction or Gabriel synthesisUtilizes simple, readily available starting materials.Multi-step, potentially lower overall yield.
3-Aminomethyl-oxolane Acrylonitrile, 2-Haloethanol2-Haloethyl-2-nitrile ethyl ether, 3-CyanotetrahydrofuranCatalytic HydrogenationMore convergent, potentially higher yielding.Requires handling of acrylonitrile.
2,5-Bis(aminomethyl)tetrahydrofuran 2,5-Diformylfuran dioximeNot applicableCatalytic Dehydration-HydrogenationHigh selectivity, utilizes a biomass-derived precursor.Requires specialized catalyst.

3. Chiral Synthesis of Amino-Methyl-Oxolanes

The stereochemistry of amino-methyl-oxolane building blocks is crucial for their application in drug discovery, as different enantiomers can exhibit vastly different biological activities.[2] Therefore, the development of enantioselective synthetic methods is of paramount importance.

Chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, is a common strategy. For instance, chiral amino acids can be elaborated into chiral oxolane derivatives.[9][10] Asymmetric catalysis, employing chiral catalysts to induce stereoselectivity, is another powerful approach.[11] For example, the enantioselective ring-opening of oxetanes catalyzed by (salen)Co(III) complexes can provide access to enantioenriched tetrahydrofurans.[11]

Experimental Workflow: Chiral Resolution

Chiral_Resolution_Workflow Racemic_Mixture Racemic Amino-methyl-oxolane Diastereomeric_Salts Formation of Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Resolving_Agent->Diastereomeric_Salts Separation Separation of Diastereomers (e.g., Fractional Crystallization) Diastereomeric_Salts->Separation Liberation_of_Enantiomers Liberation of Pure Enantiomers Separation->Liberation_of_Enantiomers Enantiomer_R (R)-Enantiomer Liberation_of_Enantiomers->Enantiomer_R Enantiomer_S (S)-Enantiomer Liberation_of_Enantiomers->Enantiomer_S

Caption: General workflow for the chiral resolution of amino-methyl-oxolanes.

4. Applications in Drug Discovery and Development

The unique structural features of amino-methyl-oxolanes make them highly attractive for incorporation into drug candidates across various therapeutic areas. The tetrahydrofuran ring can act as a bioisostere for other cyclic systems, such as phenyl or cyclopentyl rings, while offering improved physicochemical properties.[2] The primary amine provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR).

  • Neurological Disorders: The ability of some tetrahydrofuran-containing compounds to cross the blood-brain barrier makes them valuable for developing drugs targeting the central nervous system.[3]

  • Antiviral and Antibacterial Agents: The amino group of BAMTHF can be readily acylated to form amides, a common functional group in many antibacterial and antiviral drugs.

  • Histamine H3-Ligands: Specific isomers of (aminomethyl)tetrahydrofuran-yl]imidazoles have been synthesized and evaluated as novel histamine H3-ligands.[12]

Amino-methyl-oxolane building blocks have firmly established their place in the medicinal chemist's toolbox. The historical progression from lengthy, classical syntheses to more streamlined and stereoselective methods has significantly broadened their accessibility and utility. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes, potentially leveraging biocatalysis and flow chemistry. The continued exploration of the chemical space around the amino-methyl-oxolane scaffold promises to yield novel drug candidates with improved therapeutic profiles, further solidifying the importance of these versatile building blocks in the future of drug discovery.

References

  • Sugar Energy Technology. (2024, November 4). Why can 2, 5- Bis (aminomethyl) tetrahydrofuran (BAMTHF) be used as a synthetic precursor for a variety of drugs?
  • Changzhou Sunlight Pharmaceutical Co Ltd. (2017, February 1). Preparation method for 3-aminomethyltetrahydrofuran. Google Patents.
  • Chem-Impex. (n.d.). 3-(Aminomethyl)tetrahydrofuran.
  • MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • ACS Publications. (n.d.). Synthesis of 4(5)-[5-(Aminomethyl)tetrahydrofuran-2-yl- or 5-(Aminomethyl)-2,5-dihydrofuran-2-yl]imidazoles by Efficient Use of a PhSe Group: Application to Novel Histamine H3-Ligands1. The Journal of Organic Chemistry.
  • Patsnap. (2020, June 19). Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka.
  • Royal Society of Chemistry. (2000). Tetrahydrofuran amino acids—versatile building blocks for unnatural biopolymers : lack of secondary structure in oligomeric carbopeptoids derived from a D-galacto-5-(aminomethyl) tetrahydrofuran-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents. (n.d.). The synthetic method of 3-aminomethyltetrahydrofuran.
  • ResearchGate. (n.d.). Synthesis of 4,4‐dimethyltetrahydrofuran building blocks.
  • BenchChem. (n.d.). A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design.
  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-.
  • PMC. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • R Discovery. (2004, January 1). Stereoselective Synthesis of 4-Aminomethyl-3-hydroxyprolinols and Ring Expansion into Enantiopure Polyfunctionalized Piperidines.
  • Hubei Yuanda Fuchi Pharma Chem. (2019, June 7). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry.
  • ResearchGate. (n.d.). Green methodologies for the synthesis of 2-aminothiophene.
  • PubMed. (2010, February 25). Discovery and clinical evaluation of 1-{N-[2-(amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a thrombin inhibitor with an oxyguanidine P1 motif.
  • PMC. (2009, January 22). Enantioselective Intramolecular Openings of Oxetanes Catalyzed by (salen)Co(III) Complexes: Access to Enantioenriched Tetrahydrofurans.
  • PMC. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
  • ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
  • PMC. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
  • PubMed. (2017, December 14). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties.
  • ResearchGate. (2026, January 29). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions.
  • PubMed. (1981, August). Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry.
  • Taylor & Francis eBooks. (2021, September 12). Medicinal Chemistry: A Look at How Drugs Are Discovered.

Sources

Exploratory

Conformational analysis of the oxolane ring in amino derivatives

As a Senior Application Scientist, I approach the conformational analysis of five-membered heterocyclic systems not merely as a structural exercise, but as a fundamental prerequisite for rational drug design. The oxolane...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the conformational analysis of five-membered heterocyclic systems not merely as a structural exercise, but as a fundamental prerequisite for rational drug design. The oxolane (tetrahydrofuran/furanose) ring is a ubiquitous scaffold in nucleoside analogs, aminosugars, and muscarinic agonists. Unlike six-membered pyranose rings that lock into rigid chair conformations, the oxolane ring is highly dynamic, undergoing a continuous puckering motion known as pseudorotation.

When we introduce an amino substituent to this ring, we fundamentally alter its stereoelectronic landscape. The electronegativity, steric bulk, and hydrogen-bonding capacity of the amino group disrupt the standard pseudorotational equilibrium, necessitating a rigorous, multi-modal analytical approach.

This technical whitepaper provides a comprehensive guide to elucidating the conformational ensembles of amino-oxolane derivatives, synthesizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) modeling.

The Pseudorotational Landscape of Amino-Oxolanes

The conformation of the oxolane ring is mathematically defined by the Altona-Sundaralingam parameters: the phase angle of pseudorotation (


) and the maximum puckering amplitude (

). The energy surface is typically described by a two-state model oscillating between the North (N, C3'-endo) and South (S, C2'-endo) conformations.

However, in amino derivatives, this two-state assumption often fails. The introduction of a primary or secondary amine introduces competing thermodynamic drivers:

  • The Gauche Effect: The highly electronegative nitrogen atom prefers a gauche orientation relative to the ring oxygen to minimize dipole-dipole repulsion.

  • Intramolecular Hydrogen Bonding: The amino protons act as potent hydrogen bond donors (

    
     or 
    
    
    
    ), which can trap the ring in traditionally high-energy East (E) or West (W) envelope conformations.

Consequently, we must treat the amino-oxolane ring as a continuum of states rather than a binary system, a reality supported by advanced molecular dynamics simulations [1].

G N North (N) C3'-endo P=0° E East (E) O4'-endo P=90° N->E +90° S South (S) C2'-endo P=180° E->S +90° W West (W) O4'-exo P=270° S->W +90° W->N +90°

Caption: Pseudorotation cycle of the oxolane ring showing major puckering domains.

Experimental Workflow: NMR-Driven Conformational Deconvolution

To determine the solution-state conformation of an amino-oxolane, we rely on the extraction of vicinal proton-proton scalar couplings (


). Standard Karplus equations are insufficient here because they fail to account for the specific electronegativity and orientation of the nitrogen substituent. Instead, we utilize the Haasnoot-de Leeuw-Altona (HLA) equation , which incorporates Huggins electronegativity parameters (

) to correct for substituent effects[2].
Step-by-Step NMR Protocol
  • Sample Preparation & Solvent Selection: Dissolve 5–10 mg of the analyte in 600 µL of a non-competing solvent (e.g.,

    
    ). Causality: Using a non-polar solvent prevents the disruption of intramolecular hydrogen bonds between the amino group and the oxolane oxygen, preserving the native folded conformation.
    
  • Spectral Acquisition: Acquire a 1D

    
     NMR spectrum with ultra-high digital resolution (< 0.05 Hz/point). Follow this with a 2D NOESY experiment using a mixing time of 300–500 ms to capture through-space distance constraints.
    
  • Spin Simulation: Amino-oxolanes frequently exhibit second-order strong coupling (where

    
    ). Use spin-simulation software (e.g., DAISY or PERCH) to iteratively fit the experimental spectrum and extract the true, unperturbed 
    
    
    
    values.
  • HLA Parameterization: Input the extracted

    
     values into the HLA equation. Assign the appropriate electronegativity value for the 
    
    
    
    group (
    
    
    ) and calculate the corresponding dihedral angles.
  • System Validation: Cross-reference the dihedral angles derived from the HLA equation with the interproton distances calculated from the NOESY cross-peak integration volumes (

    
    ). If the calculated dihedral angles predict a spatial clash that contradicts the NOESY data, the two-state model must be expanded to a three-state equilibrium[3].
    

Computational Workflow: Mapping the Free Energy Surface

Experimental NMR data provides a time-averaged ensemble. To dissect the specific energetic minima of the amino-oxolane ring, we must map its Potential Energy Surface (PES) using Density Functional Theory (DFT)4[4].

Step-by-Step DFT Protocol
  • Conformational Search: Execute a Monte Carlo conformational search using the MMFF94 force field. Causality: The flexibility of the oxolane ring means local minima are easily missed; a robust molecular mechanics sweep ensures all macro-states (N, S, E, W) are sampled.

  • Geometry Optimization: Optimize the lowest-energy conformers at the M06-2X/cc-pVTZ level of theory. Causality: The M06-2X functional is explicitly chosen because it accurately captures the medium-range dispersion forces critical for stabilizing the folded, hydrogen-bonded conformers of amino-derivatives.

  • Frequency Calculation: Perform a vibrational frequency calculation to ensure all optimized geometries are true minima (zero imaginary frequencies) and to apply Zero-Point Energy (ZPE) corrections.

  • J-Coupling Prediction: Calculate theoretical NMR shielding tensors and spin-spin couplings using the B3LYP/pcJ-2 basis set. Causality: The pcJ-2 basis set contains tight s-functions specifically parameterized to model the Fermi contact term, which dominates

    
    -coupling interactions.
    
  • System Validation (DP4+): Calculate the DP4+ probability by comparing the DFT-predicted chemical shifts and

    
    -couplings against the experimental NMR data. A DP4+ score > 95% validates the conformational assignment as a self-consistent system[5].
    

Workflow cluster_NMR NMR Spectroscopy cluster_Comp Computational Modeling Start Amino-Oxolane Derivative NMR_Acq Acquire 1D 1H & 2D NOESY Start->NMR_Acq DFT_Opt DFT Geometry Optimization Start->DFT_Opt J_Extract Extract 3J_HH Couplings NMR_Acq->J_Extract HLA_Eq Apply HLA Equation J_Extract->HLA_Eq Integration Conformational Population Analysis HLA_Eq->Integration PES_Scan Pseudorotation PES Scan DFT_Opt->PES_Scan J_Calc Calculate Theoretical J-values PES_Scan->J_Calc J_Calc->Integration Result Validated 3D Conformation Ensemble Integration->Result

Caption: Integrated NMR and computational workflow for oxolane conformational analysis.

Data Synthesis & Conformational Ensembles

By integrating the HLA-derived experimental data with DFT-calculated energy landscapes, we can accurately map how the position of the amino substituent dictates the ring's geometry. The tables below summarize the expected quantitative outputs of this integrated approach.

Table 1: Conformational Parameters of Typical Amino-Oxolanes

Compound TypeMajor ConformerPhase Angle (

)
Dominant

Coupling
Driving Causality
2-Amino-oxolane West / North270° – 360°

Hz
Anomeric effect & dipole minimization.
3-Amino-oxolane South (C2'-endo)144° – 180°

Hz
Relief of 1,2-steric clash & gauche effect.
4-Amino-oxolane North (C3'-endo)0° – 36°

Hz
Intramolecular H-bonding (

).

Table 2: DFT Functional & Basis Set Selection for Oxolane Systems

MethodologyFunctionalBasis SetApplication / Causality
Geometry Optimization M06-2Xcc-pVTZCaptures medium-range dispersion essential for folded amino-oxolane conformers.
NMR Shielding Tensors B3LYPpcSseg-2Optimized specifically for the accurate prediction of

and

chemical shifts.
Spin-Spin Couplings (

)
B3LYPpcJ-2Specialized basis set with tight s-functions to accurately model the Fermi contact term.

Conclusion

The conformational analysis of the oxolane ring in amino derivatives cannot be solved by a single analytical technique. The inherent flexibility of the five-membered ring, combined with the stereoelectronic demands of the amino group, requires a self-validating loop. By extracting precise


 couplings, applying the electronegativity-corrected Haasnoot-de Leeuw-Altona equation, and validating the resulting geometries against M06-2X/cc-pVTZ DFT models, researchers can confidently elucidate the 3D architecture of these critical pharmacophores.

References

  • Plazinski, W. et al. "Relation between the NMR data and the pseudorotational free-energy profile for oxolane." Journal of Theoretical and Computational Chemistry, World Scientific Publishing,[Link]

  • Zanardi, M. M. et al. "Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis." Organic Letters, ACS Publications,[Link]

  • Fadda, E. et al. "Insights into Furanose Solution Conformations: Beyond the Two-State Model." PubMed Central (PMC), NIH,[Link]

  • Haasnoot, C. A. G. et al. "Vicinal Coupling Constants and Conformation of Biomolecules." ResearchGate,[Link]

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Protecting Group Strategies for (4-Amino-3-methyloxolan-3-yl)methanol in Advanced Drug Discovery

Executive Summary & Structural Rationale (4-Amino-3-methyloxolan-3-yl)methanol is a highly functionalized tetrahydrofuran (oxolane) building block frequently utilized in the synthesis of complex nucleoside analogs and ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(4-Amino-3-methyloxolan-3-yl)methanol is a highly functionalized tetrahydrofuran (oxolane) building block frequently utilized in the synthesis of complex nucleoside analogs and targeted therapeutics. The molecule features a 1,3-amino alcohol motif: a primary amine at the C4 position and a primary alcohol (hydroxymethyl group) attached to a sterically hindered, quaternary C3 center.

In multi-step drug development, selectively functionalizing either the amine or the alcohol requires a robust orthogonal protecting group strategy [1]. Orthogonality ensures that the protecting group masking the amine can be removed under completely different chemical conditions than the group masking the alcohol, allowing for independent, sequential manipulation of both functional sites without cross-reactivity[2].

Mechanistic Strategy & Causality

The inherent electronic and steric differences between the C4-amine and the C3-hydroxymethyl group dictate the protection strategy:

  • Chemoselective N-Protection (Boc): The primary amine is significantly more nucleophilic than the primary alcohol. By utilizing di-tert-butyl dicarbonate (Boc₂O) in a protic solvent like methanol, the amine can be selectively protected. Methanol acts as a hydrogen-bond donor, stabilizing the transition state and dramatically accelerating the amine's attack on the anhydride, thereby eliminating the need for an external base and preventing unwanted O-acylation[3].

  • Selective O-Protection (TBS): The C3-hydroxymethyl group is neopentyl-like due to the quaternary C3 center, making it sterically hindered. The tert-butyldimethylsilyl (TBS) group is ideal here; it provides excellent steric shielding and is highly stable under basic conditions and transition-metal catalysis[4].

  • Orthogonal Cleavage: The strategic pairing of Boc and TBS is a classic orthogonal system. The Boc carbamate is strictly acid-labile (cleaved via protonation and decarboxylation), while the TBS ether is fluoride-labile (cleaved due to the immense thermodynamic stability of the Si–F bond)[5].

Workflow Visualization

G Start (4-Amino-3-methyloxolan-3-yl)methanol (Free Amine & Free Alcohol) NBoc N-Boc Protection (Boc2O, MeOH) Start->NBoc Chemoselective N-Protection OTBS O-TBS Protection (TBSCl, Imidazole) Start->OTBS Chemoselective O-Protection OFunc O-Functionalization (e.g., Etherification/Esterification) NBoc->OFunc NFunc N-Functionalization (e.g., Amidation/Alkylation) OTBS->NFunc NBocDeprot N-Boc Deprotection (TFA/DCM) OFunc->NBocDeprot OTBSDeprot O-TBS Deprotection (TBAF/THF) NFunc->OTBSDeprot FinalO Target Molecule (O-Functionalized) NBocDeprot->FinalO FinalN Target Molecule (N-Functionalized) OTBSDeprot->FinalN

Figure 1: Orthogonal protecting group workflows for (4-Amino-3-methyloxolan-3-yl)methanol.

Quantitative Data Summary: Protecting Group Profiles

The following table summarizes the operational parameters for selecting the appropriate orthogonal pairs for this specific oxolane building block.

Protecting GroupTarget Functional GroupIntroduction ReagentsCleavage ReagentsOrthogonality & Stability Profile
Boc Primary Amine (-NH₂)(Boc)₂O, MeOH, 25 °CTFA/DCM (1:1), 25 °CStable to base, nucleophiles, and TBAF. Cleaved exclusively by strong acid.
Fmoc Primary Amine (-NH₂)Fmoc-Cl, NaHCO₃, H₂O/THFPiperidine/DMF (20%)Stable to acid. Cleaved by secondary amines via E1cB mechanism.
TBS Primary Alcohol (-OH)TBSCl, Imidazole, DMF, 25 °CTBAF, THF, 25 °CStable to base, mild acid, and hydrogenation. Cleaved by fluoride ions.
THP Primary Alcohol (-OH)DHP, PPTS, DCM, 25 °CAcOH/H₂O/THF, 45 °CStable to base. Cleaved by mild acid (risk of co-cleavage if harsh acids are used).

Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the C4-amine while leaving the sterically hindered C3-hydroxymethyl group completely intact.

  • Preparation: Dissolve (4-Amino-3-methyloxolan-3-yl)methanol (1.0 equiv, 10 mmol) in anhydrous methanol to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv) dropwise.

    • Causality: Conducting this in methanol leverages the solvent's ability to form a hydrogen-bonded 6-membered transition state with the amine and the Boc anhydride. This lowers the activation energy specifically for the amine, ensuring >95% chemoselectivity over the alcohol without requiring an external base[3].

  • Reaction: Remove the ice bath, warm to room temperature (25 °C), and stir for 2–4 hours. Validate reaction completion via TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove methanol. Redissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer with 5% aqueous citric acid (2 × 20 mL) to selectively protonate and partition any unreacted starting amine into the aqueous phase. Follow with a brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure tert-butyl (4-(hydroxymethyl)-4-methyloxolan-3-yl)carbamate.

Protocol B: Selective O-TBS Protection

Objective: Silylate the C3-hydroxymethyl group of the N-Boc protected intermediate.

  • Preparation: Dissolve the N-Boc intermediate from Protocol A (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M).

  • Catalysis & Base: Add Imidazole (2.5 equiv) to the solution and stir for 5 minutes.

    • Causality: Imidazole serves a dual purpose. It acts as a base to scavenge the HCl byproduct, but more importantly, it acts as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which is necessary to overcome the steric hindrance of the neopentyl-like C3-alcohol[4].

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 12–16 hours. The steric bulk of the C3-methyl group necessitates this extended reaction time for complete conversion.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with diethyl ether (3 × 30 mL). Critical step: Wash the combined organic layers extensively with distilled water (5 × 30 mL) to completely partition and remove the DMF solvent and imidazole salts[5].

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the fully protected N-Boc, O-TBS derivative.

Protocol C: Orthogonal Deprotection Workflows

Depending on the downstream functionalization required, you can selectively unmask either the amine or the alcohol.

Workflow C1: Selective O-TBS Cleavage (Retaining N-Boc)

  • Dissolve the fully protected molecule in anhydrous THF (0.1 M).

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise at 0 °C, then warm to 25 °C for 2 hours.

  • Causality: The extremely high bond dissociation energy of the formed Si–F bond (~582 kJ/mol) provides a massive thermodynamic driving force for silyl ether cleavage. Because the conditions are non-acidic, the acid-labile Boc group remains completely unaffected[2].

Workflow C2: Selective N-Boc Cleavage (Retaining O-TBS)

  • Dissolve the fully protected molecule in anhydrous DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA:DCM mixture at 0 °C. Stir for 1 hour.

  • Causality: The strong acid protonates the Boc carbonyl oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and subsequent decarboxylation (releasing CO₂ gas). The TBS ether is highly stable under these specific anhydrous acidic conditions for the short duration of the reaction[1].

References

  • Alcohol Speed up Boc Protection of Primary Amines Source: WuXi Biology URL
  • Source: PMC (National Institutes of Health)
  • Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL
  • Protective Groups Source: Organic Chemistry Portal URL
  • Source: ResearchGate (Beilstein Journal of Organic Chemistry)

Sources

Application

Application Note: Incorporating (4-Amino-3-methyloxolan-3-yl)methanol into Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Biophysical Scientists in Drug Development Introduction: Escaping Flatland with sp³-Rich Scaffolds Historically, high-throughput screening (HTS) libraries have been d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Biophysical Scientists in Drug Development

Introduction: Escaping Flatland with sp³-Rich Scaffolds

Historically, high-throughput screening (HTS) libraries have been dominated by flat, sp²-hybridized aromatic compounds. While these molecules are easy to synthesize via standard cross-coupling reactions, their lack of three-dimensional (3D) complexity often leads to poor aqueous solubility, off-target promiscuity, and high clinical attrition rates. In their seminal 2009 paper, Lovering et al. introduced the "Escape from Flatland" paradigm, demonstrating that increasing molecular saturation—measured by the fraction of sp³ carbons (


)—directly correlates with clinical success [1].

Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient alternative to HTS, focusing on screening small, low-molecular-weight libraries to identify high-quality starting points for lead generation [2]. However, to maximize the potential of FBDD, the fragment library itself must possess inherent 3D character.

(4-Amino-3-methyloxolan-3-yl)methanol (CAS: 1501749-81-0) represents an ideal sp³-rich fragment. Built on an oxolane (tetrahydrofuran) core, this molecule provides a conformationally restricted, highly saturated scaffold. Its stereocenters and out-of-plane vectors allow it to probe complex, featureless protein binding pockets that flat aromatic rings cannot effectively address.

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To ensure that a fragment can be efficiently optimized into a drug-like lead without exceeding the physicochemical boundaries of Lipinski’s Rule of Five, it must strictly adhere to the "Rule of Three" (Ro3). The quantitative data for (4-Amino-3-methyloxolan-3-yl)methanol is summarized in the table below.

Physicochemical PropertyValueRo3 ThresholdStrategic Advantage in FBDD
Molecular Weight (MW) 131.17 g/mol

High ligand efficiency; leaves ample room for fragment growing.
Calculated LogP (cLogP) ~ -0.8

Excellent aqueous solubility, crucial for high-concentration NMR screening.
H-Bond Donors (HBD) 3 (-NH₂, -OH)

Provides multiple directional vectors for interacting with target residues.
H-Bond Acceptors (HBA) 3 (N, O, O)

Facilitates strong, specific hydrogen bonding networks.
Rotatable Bonds 2

Low entropic penalty upon binding due to the rigid oxolane ring.
Fraction sp³ (

)
1.0 (6/6 carbons)N/A (Higher is better)Maximum 3D complexity; reduces off-target promiscuity.
Chiral Centers 2N/AEnables stereospecific binding to complex protein topologies.

Table 1: Physicochemical profile of (4-Amino-3-methyloxolan-3-yl)methanol demonstrating perfect Ro3 compliance.

Biophysical Screening Workflow

Because fragments like our oxolane derivative typically exhibit weak initial affinities (


 in the 

to

range), traditional biochemical assays often fail to detect them. We must rely on sensitive biophysical techniques.

Workflow Lib sp3-Rich Fragment Library Including Oxolane Scaffold NMR Primary Screening Ligand-Observed NMR (STD / waterLOGSY) Lib->NMR Quality Control & Pool Prep SPR Affinity Profiling SPR Kinetics (uM - mM Kd) NMR->SPR Hit Identification Xray Structural Elucidation X-ray / Protein-Observed NMR SPR->Xray Orthogonal Validation Lead Hit-to-Lead Elaboration Fragment Growing/Linking Xray->Lead 3D Vector Guidance

Figure 1: Biophysical screening workflow for sp3-rich fragments in FBDD.

Experimental Protocols

Protocol A: Primary Screening via Ligand-Observed NMR

Causality: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and waterLOGSY, are prioritized for primary screening[3]. STD-NMR relies on the transfer of magnetization from an irradiated protein to a transiently bound fragment. This makes it exquisitely sensitive to the fast-exchanging, low-affinity ligands typical of FBDD, without requiring isotopically labeled protein.

Self-Validating Control System: To ensure data integrity, every NMR screening pool must include a known non-binding reference compound (e.g., a highly polar, inert molecule like sucrose). If the non-binder exhibits an STD signal, the pool is flagged for non-specific aggregation, and the hit is invalidated.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening pool containing (4-Amino-3-methyloxolan-3-yl)methanol and 3–4 other shape-diverse fragments at 400

    
     each in an NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D₂O, pH 7.4).
    
  • Protein Addition: Add the unlabelled target protein to a final concentration of 10–20

    
     (maintaining a ligand-to-protein ratio of roughly 20:1 to 40:1).
    
  • Data Acquisition (STD-NMR):

    • Record a 1D ¹H reference spectrum.

    • Apply selective radiofrequency irradiation to the protein methyl region (e.g., -0.5 ppm to 0.5 ppm) where no ligand signals are present.

    • Record the STD spectrum with a saturation time of 1.5 to 2.0 seconds.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Only fragments that transiently bind the protein will receive magnetization transfer and appear as positive peaks in the difference spectrum.

Protocol B: Affinity Profiling via Surface Plasmon Resonance (SPR)

Causality: While NMR identifies binding, SPR provides real-time kinetic data (


, 

) and affinity (

). Because fragments have very fast association and dissociation rates, SPR instruments with high data collection rates are required to resolve the square wave-like sensorgrams.

Self-Validating Control System: SPR protocols must employ a dual-channel setup. Flow cell 1 (Fc1) serves as an unmodified reference channel to subtract bulk refractive index shifts caused by the solvent (e.g., DMSO mismatch). A positive control (a known binder) must be injected at the start and end of the run to validate the surface activity of the target protein.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000–4000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Analyte Preparation: Prepare a 2-fold dilution series of (4-Amino-3-methyloxolan-3-yl)methanol ranging from 10

    
     to 2 
    
    
    
    in running buffer (matched exactly to 1-5% DMSO to prevent bulk shift artifacts).
  • Injection: Inject the fragment series over both the active (Fc2) and reference (Fc1) flow cells at a high flow rate (e.g., 50

    
    ) to minimize mass transport limitations. Contact time should be 30–60 seconds.
    
  • Analysis: Perform reference subtraction (Fc2 - Fc1) and solvent correction. Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the

    
    .
    

Hit-to-Lead Elaboration Strategy

Once (4-Amino-3-methyloxolan-3-yl)methanol is confirmed as a hit and its binding mode is elucidated via X-ray crystallography or Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC), the fragment must be elaborated. The beauty of this specific molecule lies in its dual synthetic handles and its rigid 3D core.

Elaboration Core Core Scaffold (4-Amino-3-methyloxolan-3-yl)methanol Amino Vector 1: Amino Group (-NH2) Amidation / Reductive Amination Core->Amino Synthetic Handle 1 Hydroxyl Vector 2: Hydroxyl Group (-OH) Etherification / Esterification Core->Hydroxyl Synthetic Handle 2 Ring Vector 3: Oxolane Ring 3D Spatial Orientation (Fsp3 = 1.0) Core->Ring Conformational Restriction

Figure 2: Hit-to-lead elaboration vectors for the oxolane scaffold.

Elaboration Logic:

  • Vector 1 (Amino Group): The primary amine at position 4 is highly nucleophilic. It serves as an excellent handle for fragment growing via simple amidation with carboxylic acids or reductive amination with aldehydes, allowing the molecule to reach into adjacent hydrophobic sub-pockets.

  • Vector 2 (Hydroxyl Group): The hydroxymethyl group at position 3 can be utilized for etherification or converted into a leaving group for cross-coupling. If the fragment is found to bind adjacent to another known fragment, this vector is ideal for fragment linking strategies.

  • Vector 3 (The sp³ Core): The oxolane ring locks these two vectors into a specific 3D spatial arrangement, drastically reducing the entropic penalty upon binding compared to highly flexible aliphatic chains.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.[Link]

  • Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(2), 65-75.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Amino-3-methyloxolan-3-yl)methanol

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists working with highly functionalized chiral amino alcohol building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists working with highly functionalized chiral amino alcohol building blocks. Specifically, we address the synthetic bottlenecks associated with (4-Amino-3-methyloxolan-3-yl)methanol (CAS 1501749-81-0)[1], a highly polar intermediate often utilized in kinase inhibitor and drug discovery pipelines.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative optimization data to help you maximize your isolated yields.

Synthetic Route & Logical Workflows

The most scalable route to this compound begins with the commercially available beta-keto ester, ethyl 4-oxotetrahydrofuran-3-carboxylate [2]. The sequence involves C3-methylation, reductive amination of the C4 ketone, and finally, reduction of the ester to the primary alcohol.

SynthesisRoute SM Ethyl 4-oxotetrahydrofuran- 3-carboxylate Step1 C3-Methylation (MeI, Base) SM->Step1 Int1 Ethyl 3-methyl-4-oxo- tetrahydrofuran-3-carboxylate Step1->Int1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Int1->Step2 Int2 Ethyl 4-amino-3-methyl- tetrahydrofuran-3-carboxylate Step2->Int2 Step3 Ester Reduction (NaBH4/MeOH) Int2->Step3 Product (4-Amino-3-methyloxolan- 3-yl)methanol Step3->Product

Synthetic workflow for (4-Amino-3-methyloxolan-3-yl)methanol from a beta-keto ester.

Troubleshooting & FAQs

Q1: During the reductive amination step, I am isolating significant amounts of a secondary amine (dimer) byproduct. How can I prevent this? A1: This is a classic chemoselectivity issue. The newly formed primary amine product is a significantly stronger nucleophile than the ammonia source, leading it to attack unreacted ketone and form a dimer. To suppress this, you must manipulate the reaction kinetics. Use a massive excess of ammonium acetate (NH₄OAc, 10 equivalents) to outcompete the primary amine. Furthermore, use sodium cyanoborohydride (NaBH₃CN) at a strictly controlled pH of ~6.0. At this pH, NaBH₃CN is a poor reductant for ketones but an excellent reductant for the highly electrophilic iminium ion, ensuring the ketone is only reduced after it forms the imine[3].

Q2: I have successfully reduced the ester to the amino alcohol, but I lose most of my product during the aqueous workup. How can I improve recovery? A2: (4-Amino-3-methyloxolan-3-yl)methanol is extremely polar and highly water-soluble. Standard liquid-liquid extraction (e.g., extracting with EtOAc or DCM) will leave the majority of your product in the aqueous phase. Instead of continuous extraction, we recommend a "catch and release" salt crystallization method. By adding oxalic acid to the crude aqueous/organic mixture, the amino alcohol precipitates as a highly pure, insoluble oxalate salt. This effectively removes it from the aqueous mother liquor[4],[5].

Q3: Can I reduce the intermediate ethyl ester to the alcohol without reducing the amine or relying on harsh reagents like LiAlH₄? A3: Yes. Lithium aluminum hydride is often too aggressive and complicates the workup due to aluminum emulsion formation. We recommend the NaBH₄-Methanol system in THF. The slow addition of methanol to NaBH₄ generates a highly reactive alkoxyborohydride species that efficiently reduces amino acid esters to amino alcohols under mild conditions (refluxing THF, 2-4 hours) without over-reduction or racemization[6].

Troubleshooting Start Low Yield in Aqueous Workup Check1 Is product in aqueous phase? (Check via Ninhydrin TLC) Start->Check1 Fix1 Perform Salt Crystallization (e.g., Oxalate salt) Check1->Fix1 Yes Check2 Is product lost during extraction? Check1->Check2 No Fix2 Use continuous extraction or ion-exchange resin Check2->Fix2 Yes

Troubleshooting logic for product loss during the isolation of highly polar amino alcohols.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Reductive Amination

Objective: Convert ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate to the primary amine while suppressing dimerization.

  • Imine Formation: Dissolve the ketone (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.

    • Validation Check: Analyze a 50 µL aliquot via GC-MS. The ketone peak should be >90% converted to the imine/enamine intermediate before proceeding.

  • pH Adjustment: Measure the apparent pH of the methanolic solution. Adjust to exactly pH 6.0 using glacial acetic acid.

    • Causality: NaBH₃CN requires a slightly acidic environment to activate the iminium ion. If the pH drops below 4.0, the reagent will begin reducing the starting ketone directly to an alcohol[3].

  • Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise over 15 minutes. Stir for 12 hours, allowing the flask to warm to room temperature.

  • Quench: Cool to 0 °C and quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

Protocol B: Amino Alcohol Isolation via Salt Crystallization

Objective: Recover the highly polar (4-amino-3-methyloxolan-3-yl)methanol from the aqueous reaction mixture without relying on liquid-liquid extraction.

  • Solvent Swap: Evaporate the THF/Methanol reaction solvent under reduced pressure. Extract the remaining aqueous slurry with a highly polar organic solvent mixture (e.g., 20% MeOH in EtOAc).

  • Salt Formation: To the combined organic layers, add a saturated solution of oxalic acid dihydrate in methanol (1.05 eq relative to the theoretical yield of the amine)[5].

  • Crystallization: Concentrate the mixture under reduced pressure until a thick slurry forms. Cool to 4 °C for 4 hours to maximize precipitation.

    • Validation Check: Spot the supernatant (mother liquor) on a silica TLC plate and stain with ninhydrin. A lack of a purple spot confirms complete precipitation of the amino alcohol[4].

  • Filtration & Free-basing: Filter the oxalate salt through a sintered glass funnel. To liberate the free base, dissolve the purified salt in minimal water and pass it through a basic ion-exchange resin column.

Quantitative Data Summaries

The following table demonstrates the critical relationship between reagent equivalents, pH, and chemoselectivity during the reductive amination step. By optimizing these parameters, dimer formation is nearly eliminated.

Table 1: Optimization of Reductive Amination Conditions

EntryReductantNH₄OAc (equiv)pHKetone Conversion (%)Primary Amine Yield (%)Dimer Byproduct (%)
1NaBH₄2.08.01002565
2NaBH₃CN2.06.0854540
3 NaBH₃CN 10.0 6.0 95 88 <5
4NaBH₃CN10.04.06030<5

Note: Entry 3 represents the optimized conditions utilized in Protocol A, maximizing primary amine yield while suppressing dimerization.

References

  • [1] CAS 1501749-81-0 | Sigma-Aldrich - MilliporeSigma, sigmaaldrich.com. 1

  • [2] Ethyl 4-oxotetrahydrofuran-3-carboxylate - Achmem, achmem.com. 2

  • [6] Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF, researchgate.net. 6

  • [4] minimizing byproduct formation in the synthesis of amino alcohols - Benchchem, benchchem.com. 4

  • [3] One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook, chemicalbook.com. 3

  • [5] One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses, orgsyn.org. 5

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Disubstituted Oxolane Reactions

Welcome to the Advanced Application Support Center. The synthesis of 3,3-disubstituted oxolanes (tetrahydrofurans) is a notorious bottleneck in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The synthesis of 3,3-disubstituted oxolanes (tetrahydrofurans) is a notorious bottleneck in medicinal chemistry. The dense substitution at the C3 position creates a neopentyl-like quaternary center, rendering classical polar reactions (like SN2 substitutions) practically inert due to severe steric repulsion.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric limitations through modern catalytic and radical-based methodologies.

Diagnostic Workflow: Selecting the Right Strategy

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the steric realities of the oxolane ring. The decision tree below outlines the causality of common failures and directs you to the appropriate modern workaround.

G Start Target: 3,3-Disubstituted Oxolane Decision Synthetic Strategy? Start->Decision Path1 Ring Closure (Intramolecular) Decision->Path1 Path2 Late-Stage Functionalization Decision->Path2 Issue1 Failure: E2 Elimination (Neopentyl Hindrance) Path1->Issue1 Basic Conditions Issue2 Failure: Steric Clash (SN2 Rejection) Path2->Issue2 Classical Alkylation Sol1 Ir-Catalyzed Reductive Etherification Issue1->Sol1 Shift to neutral/reductive Sol2 Photoredox Fragmentation or Ni-Cross Coupling Issue2->Sol2 Shift to radical mechanism

Decision tree for overcoming steric hindrance in 3,3-disubstituted oxolane synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Williamson ether synthesis fail during the ring closure of a 3,3-disubstituted precursor, yielding mostly elimination products?

A1: This is a classic manifestation of neopentyl-like steric hindrance. Classical SN2 reactions require a 180° backside attack. In a highly substituted oxolane precursor, the adjacent quaternary center physically blocks the nucleophile's trajectory[1]. When you apply basic conditions (e.g., NaH, alkoxides), the activation energy for nucleophilic substitution becomes significantly higher than that of deprotonation. Consequently, the reaction pathway shifts exclusively to E2 elimination rather than ring closure[2].

The Fix: Abandon basic SN2 conditions. Switch to an Ir-catalyzed reductive etherification of lactones or esters. This approach operates via a metal-mediated deoxygenation pathway under neutral conditions, successfully yielding sterically hindered ethers without triggering elimination or rearrangement[3][4].

Q2: I am attempting late-stage functionalization to generate a quaternary center at the C3 position via enolate alkylation, but I observe <10% yield. How can I force this reaction?

A2: You cannot "force" a two-electron polar pathway (SN2) against massive steric repulsion. Alkylating a tertiary enolate to form an all-carbon quaternary center suffers from a severe steric clash between the approaching electrophile and the existing ring substituents.

The Fix: Transition to a single-electron radical pathway. Radicals exist as planar or shallow pyramids and are significantly less sensitive to steric hindrance than polar transition states. You can utilize visible-light photoredox catalysis to fragment tert-alkyl N-phthalimidoyl oxalates into tertiary radicals, which readily add to electron-deficient alkenes to form the quaternary center[5]. Alternatively, you can employ Ni-catalyzed cross-coupling using specialized electron-deficient olefin (EDO) ligands (like Fro-DO), which accelerate reductive elimination at congested centers over deleterious β-hydride elimination[6].

Mechanism N1 tert-Alkyl Oxalate (Oxolane Precursor) N2 SET from Ru(bpy)3+ (Blue LED) N1->N2 N3 Alkoxycarbonyl Radical Intermediate N2->N3 N4 Decarboxylation (-CO2) N3->N4 N5 Tertiary Radical at C3 (Sterically Tolerant) N4->N5 N6 Alkene Addition & Quaternary Center Formed N5->N6

Photoredox-catalyzed radical mechanism bypassing SN2 steric limitations at the C3 position.

Quantitative Data: Method Comparison

To aid in selecting the optimal synthetic route, the table below summarizes the efficiency of various methodologies when applied specifically to the creation of 3,3-disubstituted oxolanes.

MethodologySubstrate TypeTypical YieldPrimary Side Reaction AvoidedKey Reagents
Williamson Ether Synthesis 1°, 2° alcohols< 10%E2 EliminationNaH, Alkyl Halide
Ir-Catalyzed Reductive Etherification Lactones / Esters75–90%Elimination / RearrangementVaska's Complex, TMDS
Ni-Catalyzed Cross-Coupling Tertiary Acids / Esters65–85%β-hydride eliminationNi(acac)₂, EDO ligand, Zn reagent
Photoredox Fragmentation tert-Alkyl Oxalates70–95%Steric clash (SN2 failure)Ru(bpy)₃Cl₂, Blue LED, Alkene

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process analytical cues to ensure causality and confirm that each mechanistic step is functioning as intended before proceeding.

Protocol A: Ir-Catalyzed Reductive Etherification (Ring Closure)

Use this protocol to close highly substituted oxolane rings from lactone precursors without triggering elimination.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the 3,3-disubstituted lactone precursor in anhydrous toluene (0.1 M).

    • Causality: Strict exclusion of moisture is required; water irreversibly poisons the Ir catalyst and hydrolyzes the silane reducing agent.

  • Catalyst Addition: Add Vaska's complex (IrCl(CO)(PPh₃)₂) (5 mol%).

    • Validation Check: The solution must exhibit a distinct, homogeneous pale yellow color. Cloudiness indicates moisture contamination.

  • Reduction: Slowly add tetramethyldisiloxane (TMDS) (2.0 equiv) dropwise via syringe.

    • Causality: TMDS acts as the hydride source. Slow addition prevents thermal runaway and controls the kinetic rate of metal-hydride formation.

  • Reaction Monitoring: Stir the mixture at 60 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active lactone spot and the appearance of a higher Rf, non-UV active spot (which stains dark blue/black with phosphomolybdic acid) confirms successful deoxygenation[4].

  • Quench & Isolate: Cool to room temperature and quench carefully with saturated aqueous NaHCO₃.

    • Validation Check: Vigorous bubbling will occur (H₂ gas evolution from excess silane). The cessation of bubbling indicates a complete and safe quench. Extract with dichloromethane and purify via silica gel chromatography.

Protocol B: Photoredox-Catalyzed Radical Alkylation at C3

Use this protocol for late-stage functionalization to construct a quaternary center at the C3 position.

  • Reaction Assembly: In a dry Schlenk tube, combine the tert-alkyl N-phthalimidoyl oxalate derived from the C3-hydroxy oxolane (1.0 equiv), Ru(bpy)₃Cl₂·6H₂O (2 mol%), and the electron-deficient alkene (1.5 equiv) in anhydrous DMF.

    • Causality: Ru(bpy)₃Cl₂ is selected for its highly reducing excited state, which is thermodynamically required for single-electron transfer (SET) to the oxalate[5].

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Validation Check: The complete cessation of micro-bubbles during the final thaw cycle validates the removal of dissolved oxygen. Oxygen will quench both the radical intermediates and the excited photocatalyst.

  • Irradiation: Irradiate the mixture using a 14W blue LED strip (λmax = 450 nm) at room temperature for 12 hours.

    • Causality: Blue light provides the exact photon energy to excite Ru(II) to Ru(II)* without causing the unwanted UV-mediated background degradation of the oxolane ring.

  • In-Process Validation:

    • Validation Check: During the first hour of irradiation, observe the reaction for mild gas evolution (CO₂ byproduct from decarboxylation). The solution must maintain a vibrant orange/red luminescence under the blue light.

  • Workup: Dilute the mixture with water and extract with diethyl ether. Wash the organic layer extensively with brine to remove the DMF solvent, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

References

  • A General Method to Access Sterically Hindered and Complex Ethers Source: ACS Publications 3

  • Ethers from esters; From exceptional transformation to synthetic method Source: ResearchGate 4

  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling Source: The Doyle Group (UCLA) / ACS 6

  • Rearrangement and Steric Hindrance Source: MSU Chemistry 1

  • Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates Source: Journal of the American Chemical Society (JACS) 5

  • Exceptions in SN2 and SN1 Reactions Source: Chemistry Steps2

Sources

Troubleshooting

Resolving enantiomers of (4-Amino-3-methyloxolan-3-yl)methanol via chiral chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with resolving the stereoisomers of (4-Amino-3-methyloxo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles associated with resolving the stereoisomers of (4-Amino-3-methyloxolan-3-yl)methanol .

This molecule presents a unique chromatographic challenge: it is a highly polar, hydrophilic amino alcohol with two chiral centers (C3 and C4, yielding four stereoisomers), and it lacks a UV-absorbing chromophore. The methodologies below are designed to bypass these limitations through mechanistic optimization and self-validating analytical systems.

System Overview & Diagnostic Workflows

Before troubleshooting, it is critical to map the analytical strategy. Because the molecule contains a basic primary amine, it is prone to severe secondary interactions with the silica backbone of Chiral Stationary Phases (CSPs). The workflow below outlines the decision tree for selecting the correct detection and separation mode.

Workflow Start Target: (4-Amino-3-methyloxolan-3-yl)methanol Detect Detection Strategy (Molecule is UV transparent) Start->Detect Deriv Pre-column Derivatization (e.g., FMOC-Cl) Detect->Deriv UV Required Direct Direct Analysis (ELSD, CAD, or LC-MS) Detect->Direct Universal Detector Mode2 Normal Phase (NP) Polysaccharide CSP Hexane:EtOH + 0.1% DEA Deriv->Mode2 Mode1 Polar Ionic Mode (PIM) Macrocyclic Antibiotic CSP MeOH + Volatile Salts Direct->Mode1 Mode3 Crown Ether CSP Perchloric Acid (pH 1.5) Primary Amine Specific Direct->Mode3 Eval Evaluate Resolution (Rs > 1.5) & Peak Symmetry Mode1->Eval Mode2->Eval Mode3->Eval Success Validate & Scale-up Eval->Success Rs > 1.5 Fail Adjust Additives / Switch CSP Eval->Fail Rs < 1.5 or Tailing Fail->Mode1

Workflow for chiral method development of polar basic amino-oxolanes.

Frequently Asked Questions & Troubleshooting

Q1: Why do I see severe peak tailing and irreversible retention on standard polysaccharide columns? Root Cause: The primary amine on the oxolane ring dominates the retention mechanism via non-enantioselective ion-exchange with residual, weakly acidic silanols on the CSP's silica support. Because this ion-exchange interaction is kinetically slower than the hydrogen-bonding required for chiral recognition, it manifests as broad, asymmetrical peaks. Solution: You must introduce a basic additive like diethylamine (DEA) or triethylamine (TEA) at 0.1% v/v to the mobile phase. As outlined in [1], these additives act as competitive binders, masking the silanols from your analyte.

Mechanism Analyte Primary Amine Analyte Interaction Strong Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Unmodified Mobile Phase Resolution Primary Chiral Recognition (H-bonding, Steric) Analyte->Resolution Modified Mobile Phase Silanol Residual Silanols on CSP (Weakly Acidic) Silanol->Interaction Result Sharp Peaks & High Resolution Interaction->Result Prevents Additive Basic Additive (DEA / TEA) Suppression Competitive Binding (Masks Silanols) Additive->Suppression Suppression->Silanol Neutralizes Resolution->Result

Mechanism of basic additives suppressing peak tailing in chiral chromatography.

Q2: How do I detect this molecule if it lacks a UV chromophore? Solution A (Direct Analysis): Utilize a universal detector (ELSD, CAD, or LC-MS). For LC-MS, [2] highly recommend Polar Ionic Mode (PIM). PIM utilizes volatile salts (e.g., ammonium formate) in polar organic solvents, enhancing both ionization efficiency and enantiomeric resolution without contaminating the MS source. Solution B (Derivatization): React the primary amine with 9-fluorenylmethyl chloroformate (FMOC-Cl). This introduces a strong UV chromophore (detectable at 254 nm) and reduces the molecule's polarity, dramatically improving retention and resolution on standard Normal Phase (NP) polysaccharide columns.

Q3: My chromatogram shows three peaks instead of four for the stereoisomer mixture. What is happening? Root Cause: You are experiencing co-elution of either a diastereomeric pair or an enantiomeric pair. A single CSP rarely possesses the orthogonal selectivity required to resolve all four stereoisomers simultaneously. Solution: Implement a 2D-LC approach. First, separate the cis and trans diastereomers using an achiral Hydrophilic Interaction Liquid Chromatography (HILIC) column. Then, transfer these isolated fractions to a chiral column optimized for the specific enantiomeric pair.

Self-Validating Experimental Protocols

Protocol A: Pre-Column FMOC-Derivatization for UV Detection

Causality: Derivatization converts the troublesome primary amine into a less polar, UV-active carbamate, enabling standard NP chiral screening while eliminating silanol-induced tailing.

  • Reaction: Dissolve 10 mg of the amino-oxolane in 1.0 mL of 0.1 M borate buffer (pH 9.0). Add 1.0 mL of 15 mM FMOC-Cl in anhydrous acetonitrile.

  • Incubation: Stir at 25 °C for 15 minutes.

  • Quenching (Critical Step): Add 100 µL of 1-adamantanamine (10 mM). Why? This consumes excess FMOC-Cl, preventing it from forming hydrolysis byproducts (FMOC-OH) that often co-elute with target analytes.

  • Extraction: Extract the derivatized analyte with 2 mL of ethyl acetate. Dry the organic layer under N₂ and reconstitute in the mobile phase (e.g., Hexane/IPA).

Self-Validating Step: Always run a "Quenched Blank" (buffer + FMOC-Cl + 1-adamantanamine, no analyte). Inject this blank first. Any peaks present in the blank are system artifacts. The unique peaks appearing only in the sample injection are mathematically guaranteed to be your derivatized stereoisomers.

Protocol B: Direct LC-MS Screening in Polar Ionic Mode (PIM)

Causality: PIM leverages macrocyclic antibiotic CSPs (e.g., CHIROBIOTIC T) which excel at resolving underivatized amino alcohols via complex hydrogen-bonding networks, while volatile salts ensure MS compatibility.

  • Mobile Phase Preparation: Prepare 100% LC-MS grade Methanol containing 0.1% Ammonium Formate and 0.01% Formic Acid.

  • System Setup: Column: Astec CHIROBIOTIC T (150 x 4.6 mm, 5 µm). Flow rate: 0.5 mL/min. Temperature: 20 °C (lower temperatures often enhance chiral recognition for amino alcohols).

  • Detection: ESI positive mode, monitoring the [M+H]⁺ ion at m/z 132.1.

Self-Validating Step: Inject a void volume marker (e.g., uracil, m/z 113.1) alongside your sample. Calculate the retention factor (


). If 

, the analyte is eluting too close to the void volume. You must weaken the mobile phase (e.g., by adding acetonitrile) to ensure the resolution is driven by true stationary phase interactions, not fluid dynamics.

Quantitative Data & Column Selection Matrix

Based on the structural homology of (4-Amino-3-methyloxolan-3-yl)methanol to [5], the following matrix summarizes the expected performance of various chromatographic modes.

Chromatographic ModeRecommended ColumnMobile Phase CompositionAdditive / ModifierDetectionExpected Rs
Polar Ionic (PIM) CHIROBIOTIC T (Teicoplanin)100% Methanol0.1% Ammonium FormateLC-MS / ELSD> 1.5
Crown Ether CROWNPAK CR(+)100% AqueousPerchloric Acid (pH 1.5)ELSD / CAD> 2.0 (Enantiomers)
Normal Phase (NP) CHIRALPAK IG (Immobilized)Hexane / Ethanol (80:20)0.1% Diethylamine (DEA)UV (if derivatized)1.2 - 2.0
Polar Organic (POM) CHIRALPAK QN-AXMethanol / Acetonitrile (50:50)0.1% TEA + 0.1% AcOHLC-MS / CAD< 1.0 (Sub-optimal)

Note: Anion-exchange columns (like QN-AX) are highly effective for acidic chiral compounds but generally exhibit poor enantioselectivity for basic amino-oxolanes [3].

References

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK QN-AX and QD-AX." Chiral Technologies. URL:[Link]

  • LCGC International. "Review of Chiral Stationary Phase Development and Chiral Applications." Chromatography Online. URL:[Link]

  • National Institutes of Health (PubMed). "Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds." Journal of Chromatography A. URL:[Link]

Optimization

Technical Support Center: Minimizing Side Reactions in Oxolane Amine Functionalization

Welcome to the technical support center for the functionalization of oxolane amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of oxolane amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

Oxolane amines, particularly tetrahydrofuran-based amines, are valuable building blocks in medicinal chemistry and materials science. However, their functionalization is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. The inherent reactivity of both the amine and the oxolane ring presents a unique set of challenges. This guide will dissect the most common side reactions, explain their mechanistic origins, and provide robust strategies and detailed protocols to achieve clean, selective transformations.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific issues you may encounter during the functionalization of oxolane amines. Each problem is analyzed from a mechanistic standpoint to provide a logical and effective solution.

Problem 1: Over-alkylation Leading to a Mixture of Products

One of the most frequent challenges in the N-alkylation of primary or secondary oxolane amines is the formation of di- and tri-alkylated products, and in some cases, quaternary ammonium salts.[1][2]

Root Cause Analysis:

This "runaway" reaction occurs because the product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[2][3] This increased nucleophilicity makes the product amine a better competitor for the alkylating agent, leading to a cascade of further alkylations.

Visualizing the Over-alkylation Cascade:

Over_alkylation_Cascade cluster_legend Reactivity Start Primary Oxolane Amine (R-NH2) Secondary Secondary Amine (R-NHR') Start->Secondary + R'-X (k1) Tertiary Tertiary Amine (R-NR'2) Secondary->Tertiary + R'-X (k2 > k1) Quaternary Quaternary Salt (R-N+R'3 X-) Tertiary->Quaternary + R'-X (k3) AlkylatingAgent Alkylating Agent (R'-X) Increased Nucleophilicity Increased Nucleophilicity

Caption: The runaway cascade of amine over-alkylation.

Mitigation Strategies & Protocols:

1. Stoichiometric Control and Slow Addition:

  • Rationale: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation. Slow, dropwise addition of the alkylating agent ensures that its concentration remains low, minimizing the chance of it reacting with the more nucleophilic product.

  • Protocol:

    • Dissolve the oxolane amine (5-10 equivalents) in a suitable aprotic solvent (e.g., THF, DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add the alkylating agent (1 equivalent) dropwise over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

2. Reductive Amination (The Preferred Method for Controlled Mono-alkylation):

  • Rationale: This two-step, one-pot process avoids the use of highly reactive alkylating agents.[2] It involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[2][4] This method is highly selective for mono-alkylation.[2]

  • Protocol for Reductive Amination:

    • Dissolve the primary oxolane amine (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloroethane, methanol).

    • Add a mild acid catalyst, such as acetic acid (0.1 equivalents), if necessary, and stir for 30-60 minutes to form the imine.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.

    • Stir at room temperature until the reaction is complete.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

3. Use of Protecting Groups:

  • Rationale: Temporarily "masking" the amine with a protecting group allows for other transformations on the molecule.[5] For achieving mono-alkylation on a primary amine, one can first protect it, perform the desired reaction, and then deprotect it. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[5][6]

  • Boc-Protection Protocol:

    • Dissolve the oxolane amine (1 equivalent) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

    • Stir at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer to obtain the Boc-protected amine.[2]

Problem 2: N-Oxide Formation

The lone pair of electrons on the nitrogen atom of the amine is susceptible to oxidation, leading to the formation of an N-oxide.[7] This is particularly common when using certain oxidizing agents or even upon prolonged exposure to atmospheric oxygen.[7]

Root Cause Analysis:

Tertiary amines are especially prone to oxidation to form N-oxides.[7][8] This occurs when the amine is exposed to oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or even molecular oxygen, especially in the presence of metal catalysts.[7][9]

Visualizing N-Oxide Formation:

N_Oxide_Formation TertiaryAmine Tertiary Oxolane Amine (R3N) N_Oxide N-Oxide (R3N+−O−) TertiaryAmine->N_Oxide Oxidation Oxidant [O] (e.g., H2O2, m-CPBA)

Caption: Oxidation of a tertiary oxolane amine to its N-oxide.

Mitigation Strategies & Protocols:

1. Degassing of Solvents and Use of Inert Atmosphere:

  • Rationale: To prevent oxidation by atmospheric oxygen, it is crucial to remove dissolved oxygen from the reaction mixture and maintain an inert atmosphere.

  • Protocol:

    • Before adding reagents, degas the solvent by bubbling a stream of an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.

    • Conduct the reaction under a positive pressure of the inert gas using a balloon or a Schlenk line.

2. Careful Selection of Reagents:

  • Rationale: When performing other transformations on the molecule, avoid using strong oxidizing agents if the amine is unprotected. If an oxidation step is necessary elsewhere in the molecule, protect the amine first.

  • Example: If you need to oxidize an alcohol to a ketone on the same molecule, protect the amine with a Boc group before performing the oxidation.

Problem 3: Ring Opening of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is generally stable, but it can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or Lewis acids.[10][11]

Root Cause Analysis:

The oxygen atom in the oxolane ring can be protonated by strong acids or coordinate to a Lewis acid.[11] This activation makes the ring susceptible to nucleophilic attack, leading to cleavage of a C-O bond and ring opening.[10][12] The amine functionality on the molecule can sometimes act as an internal nucleophile, further complicating the reaction.

Visualizing Acid-Catalyzed Ring Opening:

Ring_Opening Oxolane Protonated/Lewis Acid Coordinated Oxolane RingOpened Ring-Opened Product Oxolane->RingOpened Nucleophilic Attack Nucleophile Nucleophile (Nu-)

Caption: Nucleophilic attack leading to oxolane ring opening.

Mitigation Strategies & Protocols:

1. Avoid Strongly Acidic Conditions:

  • Rationale: Whenever possible, choose reaction conditions that are neutral or basic to prevent protonation of the oxolane oxygen.

  • Example: When performing an acylation, instead of using an acid chloride with the evolution of HCl, consider using an activated ester with a non-nucleophilic base like diisopropylethylamine (DIPEA).

2. Careful Choice of Lewis Acids:

  • Rationale: If a Lewis acid is required for a transformation, select a milder one that is less likely to coordinate strongly with the ether oxygen.

  • Recommendation: Screen different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) at low temperatures to find the optimal balance between reactivity and ring stability.

3. Temperature Control:

  • Rationale: Ring-opening reactions often have a higher activation energy.[10] Performing the reaction at lower temperatures can favor the desired functionalization over the undesired ring opening.

  • Protocol:

    • Set up the reaction at 0 °C or even -78 °C (dry ice/acetone bath).

    • Add reagents slowly at this low temperature.

    • Monitor the reaction closely and avoid prolonged reaction times or unnecessary heating.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform an acylation on my primary oxolane amine, but I'm getting low yields and a complex mixture of products. What's going on?

A1: This is likely due to a combination of over-acylation (di-acylation) and potential side reactions involving the acylating agent.

  • Di-acylation: The initially formed amide can be deprotonated by a strong base, and the resulting anion can be further acylated. To mitigate this, use a 1:1 stoichiometry of the amine and the acylating agent and a non-nucleophilic base like DIPEA.

  • Coupling Reagents: For a cleaner reaction, avoid highly reactive acylating agents like acid chlorides. Instead, use amide coupling reagents such as HATU or HOBt/EDC.[13] These reagents activate the carboxylic acid in situ, leading to a more controlled reaction with fewer side products.

Q2: How can I purify my functionalized oxolane amine? It seems to be sticking to the silica gel column.

A2: Basic amines are known to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing.[14][15]

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide, to your mobile phase.[14] This will compete with your product for the acidic sites on the silica, improving elution.

  • Solution 2: Amine-Functionalized Silica: Use a pre-treated, amine-functionalized silica gel for chromatography.[14][15] This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[15]

  • Solution 3: Acid-Base Extraction: An alternative to chromatography is to perform an acid-base workup. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

Q3: Can I perform a reaction on another part of my molecule without affecting the oxolane amine?

A3: Yes, this is a classic application for protecting groups.[16] By temporarily converting the amine to a less reactive functional group (like a carbamate), you can perform reactions that would otherwise be incompatible with a free amine.[6]

  • Workflow:

    • Protect: React the amine with a protecting group like Boc anhydride.[6]

    • Transform: Perform the desired reaction on another part of the molecule.

    • Deprotect: Remove the protecting group under specific conditions (e.g., Boc is removed with a strong acid like trifluoroacetic acid) to regenerate the free amine.[5]

Q4: I am observing the formation of an unexpected dimer of my oxolane amine. What could be the cause?

A4: Dimerization can occur under certain conditions, particularly if the oxolane ring opens and the resulting species reacts with another molecule of the starting material. This can be promoted by strong acids or high temperatures.[17] Review your reaction conditions and consider the mitigation strategies for ring opening mentioned above, such as lowering the temperature and avoiding strongly acidic reagents.

Data Summary Table

Side ReactionKey Causal FactorsRecommended Mitigation StrategyQuantitative Parameters to Control
Over-alkylation Product amine is more nucleophilic than starting amine.[2][3]Reductive AminationUse 1.1-1.2 eq. of aldehyde/ketone and 1.5 eq. of NaBH(OAc)₃.[2]
N-Oxide Formation Presence of oxidizing agents or atmospheric O₂.[7]Use degassed solvents and an inert (Ar, N₂) atmosphere.N/A (Qualitative control)
Ring Opening Strong acids or Lewis acids, high temperatures.[10][11]Avoid strong acids, use mild Lewis acids, low temperature.Maintain reaction temperature at 0 °C to -78 °C.
Di-acylation Use of strong base and excess acylating agent.Use 1:1 stoichiometry and amide coupling reagents (e.g., HATU).Use 1.0-1.1 eq. of coupling reagent.

References

  • Fiveable. (2025, August 15). Alkylation of amines Definition - Organic Chemistry II Key...
  • Oxid
  • Wikipedia. (n.d.). Amine oxide.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2017, May 26).
  • Fiveable. (2025, August 15). 11.3 Protecting groups - Organic Chemistry II.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.).
  • Wikipedia. (n.d.). Protecting group.
  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Growing Science. (2022, August 29).
  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • ResearchGate. (2016, July 12). (PDF)
  • MDPI. (2024, July 22).
  • The Journal of Organic Chemistry (ACS Publications). (2002, May 1).
  • YouTube. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Biotage. (n.d.).
  • RSC Publishing. (2017, October 25).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Oxolane Ring Formation

Welcome to the technical support center for oxolane (tetrahydrofuran) ring formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxolane (tetrahydrofuran) ring formation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of this critical heterocyclic motif. As a Senior Application Scientist, I have compiled this resource based on both fundamental chemical principles and field-proven insights to help you diagnose and resolve common issues in your cyclization reactions.

This guide is structured in a question-and-answer format to directly address specific problems you may be facing at the bench. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemistry.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for forming an oxolane ring?

The primary methods for constructing an oxolane ring generally involve intramolecular cyclization. The most prevalent strategies include:

  • Intramolecular Williamson Ether Synthesis: This is a classic and widely used method involving the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester within the same molecule.[1][2] The reaction proceeds via an SN2 mechanism, making it reliable for forming 5-membered rings.[3][4]

  • Acid-Catalyzed Cyclization of Alcohols: This method involves the dehydration of diols or the cyclization of unsaturated alcohols in the presence of an acid catalyst.[5][6] While atom-economical, it can be prone to side reactions like rearrangements.[7][8][9]

  • Radical Cyclization: This approach utilizes radical intermediates to form the C-O bond. It is particularly useful for complex substrates and can be less sensitive to certain functional groups compared to ionic methods.[10][11]

  • Metal-Catalyzed Cyclization: Various transition metals can catalyze the formation of oxolane rings from suitable precursors, often offering high levels of stereoselectivity.[12][13][14]

Q2: My reaction is not proceeding to completion, and I'm recovering my starting material. What are the first things I should check?

If you are observing a significant amount of unreacted starting material, consider the following initial checks:

  • Reagent Purity and Activity: Ensure that your reagents, especially bases, catalysts, and any activating agents, are fresh and have been stored correctly.[15] For instance, in a Williamson ether synthesis, incomplete deprotonation of the alcohol due to a weak or old base is a common issue.[3]

  • Anhydrous Conditions: Many cyclization reactions are sensitive to moisture.[16] Ensure all glassware is oven-dried, and solvents are appropriately anhydrous, especially when using moisture-sensitive reagents like sodium hydride or organometallics.

  • Reaction Temperature and Time: The reaction may simply be too slow at the current temperature. Consider incrementally increasing the temperature while monitoring for decomposition.[15] Similarly, extending the reaction time can often drive the reaction to completion.[17]

  • Stirring Efficiency: In heterogeneous reactions (e.g., with a solid base), ensure that stirring is vigorous enough for proper mixing of all components.[16]

Q3: I'm observing the formation of an unexpected byproduct. How can I identify it and prevent its formation?

The nature of the byproduct can provide significant clues about the competing reaction pathway. Common side reactions include:

  • Elimination: In Williamson ether synthesis, if the leaving group is on a secondary or tertiary carbon, an E2 elimination can compete with the desired SN2 cyclization, leading to an alkene byproduct.[1] Using a less hindered base or a better leaving group can sometimes mitigate this.

  • Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Rearrangements: Acid-catalyzed reactions are particularly prone to carbocation rearrangements, which can lead to the formation of constitutional isomers.[9] Using a milder acid or lower temperatures may help to suppress these rearrangements.

  • Ring-Opening of the Product: Under certain conditions, particularly with strong acids, the newly formed oxolane ring can undergo ring-opening.[18]

To identify the byproduct, techniques such as NMR, Mass Spectrometry, and IR spectroscopy are invaluable. Once identified, you can adjust the reaction conditions to disfavor the pathway leading to its formation.

II. Troubleshooting Specific Cyclization Failures

This section provides a more in-depth look at troubleshooting specific issues you might encounter during oxolane ring formation.

Problem 1: Low or No Yield in Intramolecular Williamson Ether Synthesis

Symptoms: The primary observation is a low yield of the desired oxolane product, with a significant amount of starting material recovered or the formation of an elimination byproduct.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Deprotonation The base used is not strong enough to fully deprotonate the alcohol, resulting in a low concentration of the nucleophilic alkoxide.[3]• Use a stronger base (e.g., NaH instead of a carbonate base).• Ensure the base is fresh and has been stored under inert conditions.• Monitor for hydrogen gas evolution when using NaH to confirm deprotonation before adding the substrate.[3]
Poor Leaving Group The rate of the SN2 reaction is highly dependent on the quality of the leaving group. Halides are common, but other groups can be more effective.• Convert the alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[1]
Steric Hindrance The SN2 reaction is sensitive to steric hindrance at the carbon bearing the leaving group.[1]• If possible, redesign the synthesis so that the leaving group is on a primary carbon.
Competing Elimination (E2) If the leaving group is on a secondary or tertiary carbon, elimination to form an alkene can be a major side reaction.[1]• Use a non-nucleophilic, sterically hindered base (e.g., DBU) to favor deprotonation without promoting elimination.[19] • Lowering the reaction temperature can sometimes favor substitution over elimination.
Solvent Choice The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.• Use a polar aprotic solvent such as THF, DMF, or DMSO to enhance the reactivity of the alkoxide.[3][4]
Problem 2: Formation of Isomeric Products in Acid-Catalyzed Cyclization

Symptoms: You obtain a mixture of the desired oxolane and one or more constitutional isomers.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Carbocation Rearrangement In acid-catalyzed cyclization of alcohols, a carbocation intermediate is often formed. This carbocation can rearrange to a more stable carbocation before cyclization occurs.[9]• Use a milder Lewis acid or a Brønsted acid that is less prone to promoting rearrangements.[7] • Lowering the reaction temperature can sometimes disfavor rearrangement pathways.
Lack of Regioselectivity In the cyclization of an unsymmetrical diol or an alkene with multiple potential sites for attack, a mixture of regioisomers can be formed.[15]• Consider a substrate-controlled approach where one hydroxyl group is more sterically accessible or electronically favored for cyclization.• Employ a protecting group strategy to differentiate between two hydroxyl groups, forcing the cyclization to occur at a specific position.[20]
Equilibrium between Ring Sizes While 5-membered rings are generally favored, in some cases, an equilibrium between different ring sizes (e.g., 5- and 6-membered rings) can be established under acidic conditions.• Isolate the product quickly once the reaction is complete to prevent equilibration.• Consider a different synthetic strategy that is not reversible.
Problem 3: Stereoselectivity Issues

Symptoms: The reaction produces a mixture of diastereomers or enantiomers when a single stereoisomer is desired.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Lack of Stereocontrol in SN2 Cyclization While intramolecular SN2 reactions are stereospecific (leading to inversion of configuration at the electrophilic center), if the starting material is a mixture of stereoisomers, the product will also be a mixture.• Ensure the stereochemical purity of your starting material.
Non-Stereoselective Radical Cyclization Radical cyclizations can sometimes proceed with low stereoselectivity, especially if the radical intermediate is planar.[21]• Use a chiral auxiliary or a chiral catalyst to induce stereoselectivity.• Explore Lewis acid-mediated radical cyclizations, which can sometimes enhance diastereoselectivity.[10]
Racemization If the reaction conditions are harsh, it's possible for a stereocenter to epimerize either in the starting material, an intermediate, or the product.• Use milder reaction conditions (lower temperature, weaker acid/base).• Reduce the reaction time.

III. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Williamson Ether Synthesis

This protocol provides a general method for the cyclization of a halo-alcohol to an oxolane.

Materials:

  • Halo-alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halo-alcohol (1.0 eq) dissolved in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • Prepare a developing chamber with the chosen eluent system.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[15]

IV. Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Verify Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized check_conditions->conditions_ok side_products Analyze for Side Products (TLC, LC-MS, NMR) side_products_identified Side Products Identified side_products->side_products_identified reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents/ Purify Starting Material reagents_ok->replace_reagents No conditions_ok->side_products Yes optimize_conditions Systematically Vary Conditions conditions_ok->optimize_conditions No modify_for_selectivity Adjust Conditions to Disfavor Side Reaction side_products_identified->modify_for_selectivity Yes end_reassess Re-evaluate Synthetic Strategy side_products_identified->end_reassess No/Unidentifiable replace_reagents->start optimize_conditions->start end_success Improved Yield modify_for_selectivity->end_success

Caption: A workflow for diagnosing and resolving low product yield in oxolane synthesis.

Protecting Group Strategy Decision Tree

The choice of protecting groups is critical, especially when dealing with multifunctional molecules.[22][23][24] An inappropriate protecting group can be unstable under the cyclization conditions or require harsh deprotection steps that compromise the oxolane ring.[18][20]

Protecting_Group_Selection start Need to Differentiate -OH Groups? acid_sensitive Molecule Sensitive to Acid? start->acid_sensitive Yes no_pg Proceed without Protection start->no_pg No base_sensitive Molecule Sensitive to Base? acid_sensitive->base_sensitive Yes ester_pg Use Base-Labile Ester (e.g., Acetate) acid_sensitive->ester_pg No reductive_cleavage Hydrogenolysis Compatible? base_sensitive->reductive_cleavage Yes silyl_pg Use Silyl Ethers (e.g., TBDMS, TES) base_sensitive->silyl_pg No reductive_cleavage->silyl_pg No benzyl_pg Use Benzyl Ether (Bn) reductive_cleavage->benzyl_pg Yes

Caption: Decision tree for selecting an appropriate hydroxyl protecting group.

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid. Retrieved from

  • BenchChem. (n.d.). The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Retrieved from

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives. Retrieved from

  • BenchChem. (n.d.). Optimization of reaction conditions for oxazoline synthesis. Retrieved from

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes. Retrieved from

  • MDPI. (2020, November 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from

  • MDPI. (2025, October 16). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from

  • (n.d.). Protecting Groups. Retrieved from

  • PMC. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from

  • Diva-Portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from

  • Thieme Chemistry. (n.d.). Metal-Catalyzed Cyclization Reactions. Retrieved from

  • RSC Publishing. (2026, January 20). Oxetanes in heterocycle synthesis: recent advances. Retrieved from

  • PMC. (2020, November 20). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Retrieved from

  • Wikipedia. (n.d.). Protecting group. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Retrieved from

  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Retrieved from

  • PubMed. (2007). Metal-catalyzed regiodivergent cyclization of gamma-allenols: tetrahydrofurans versus oxepanes. Retrieved from

  • PMC. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from

  • ACS Publications. (2006, July 12). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. Retrieved from

  • ResearchGate. (n.d.). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water | Request PDF. Retrieved from

  • Purdue University Graduate School. (2022, November 11). Transition-metal catalyzed cyclization reactions. Retrieved from

  • Wang, Z. (n.d.). UNIVERSITY OF ALBERTA trigonal radical cyclization. Retrieved from

  • Chemistry. (n.d.). Transition Metal-Catalyzed Intramolecular [4 + 2] Cycloadditions: Mechanistic and Synthetic Investigations. Retrieved from

  • YouTube. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. Retrieved from

  • BenchChem. (n.d.). preventing decomposition of oxetane ring during synthesis. Retrieved from

  • (n.d.). REACTIONS OF ALCOHOLS. Retrieved from

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from

  • Bouvier, B. (n.d.). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from

  • PMC - NIH. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from

  • PMC. (2017, July 07). Inhibition of Tetrahydrofuran Hydrate Formation in the Presence of Polyol-Modified Glass Surfaces. Retrieved from

  • (2020, March 06). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Retrieved from

  • PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from

  • ACS Publications. (2024, October 22). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives | The Journal of Organic Chemistry. Retrieved from

  • PMC. (2019, September 06). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Retrieved from

  • ResearchGate. (2023, January 12). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from

  • Chemistry Stack Exchange. (2024, March 21). How does the following cyclization reaction work?. Retrieved from

  • Master Organic Chemistry. (2010, July 02). Stereoselective and Stereospecific Reactions. Retrieved from

  • YouTube. (2020, March 27). Acid-catalyzed addition of an alcohol to an alkene. Retrieved from

Sources

Optimization

Removing impurities from (4-Amino-3-methyloxolan-3-yl)methanol crude mixtures

A Senior Application Scientist’s Guide to (4-Amino-3-methyloxolan-3-yl)methanol Purification Welcome to the . This guide is engineered for researchers and drug development professionals dealing with the complex isolation...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to (4-Amino-3-methyloxolan-3-yl)methanol Purification

Welcome to the . This guide is engineered for researchers and drug development professionals dealing with the complex isolation of highly polar oxolane derivatives.

System Overview & Mechanistic Context

(4-Amino-3-methyloxolan-3-yl)methanol (CAS 1501749-81-0) is a highly polar, low-molecular-weight amino alcohol featuring a tetrahydrofuran (oxolane) core[1]. Synthesizing this compound typically involves the reduction of ester, amide, or azide precursors using strong hydride reagents like Lithium Aluminum Hydride (LiAlH


)[2].

Because of its primary amine, primary alcohol, and ether oxygen, this molecule acts as a powerful multidentate ligand and hydrogen-bond donor/acceptor. This extreme polarity causes significant downstream purification challenges. The most common issues researchers encounter are product entrapment in aluminum salt emulsions, irreversible chemisorption on standard silica gel, and difficulty separating the cis and trans diastereomers[3][4].

Troubleshooting Guides & FAQs

Q1: My crude mixture is a gelatinous mess after the LiAlH


 reduction step. Standard aqueous extraction yields almost no product. How do I recover my amino alcohol? 
A:  You are experiencing product entrapment. LiAlH

reductions produce polymeric aluminum hydroxide (Al(OH)

) gels upon standard aqueous quenching[2]. Your highly polar amino alcohol is coordinating directly to the aluminum metal centers and hydrogen-bonding with the gel matrix, making liquid-liquid extraction impossible. The Solution: Implement a Fieser Workup [2]. By sequentially adding specific stoichiometric ratios of water and sodium hydroxide, you force the gelatinous aluminum salts to restructure into a dense, granular, crystalline sodium aluminate precipitate[3]. This crystalline matrix does not trap polar organics, allowing your amino alcohol to freely partition into the organic phase for easy recovery via filtration.

Q2: I successfully removed the salts, but silica gel chromatography is giving me terrible recovery (<30%) and severe peak tailing. Why? A: Standard bare silica gel (SiO


) is highly acidic (pKa ~4.5–5.5). The primary amine on (4-Amino-3-methyloxolan-3-yl)methanol (pKa ~9–10) will instantly protonate upon contact with the silanol groups, leading to irreversible ionic binding (chemisorption) and severe tailing[4].
The Solution: Abandon standard normal-phase silica. Instead, use Strong Cation Exchange (SCX) Chromatography  in a "Catch-and-Release" methodology[5]. The SCX resin will intentionally capture your protonated amine while allowing all neutral impurities (unreacted epoxides, alcohols, or des-amino byproducts) to wash away[6][7]. You then release your pure product using methanolic ammonia.

Q3: My NMR shows a mixture of cis and trans diastereomers. SCX didn't separate them. How do I isolate the desired stereoisomer? A: SCX is a bulk purification technique based on charge; it cannot resolve diastereomers because both isomers have identical basicity[4]. To separate the cis and trans isomers, you must exploit their subtle differences in dipole moment and 3D spatial arrangement. The Solution: Use Amine-functionalized silica (NH


-silica)  or Reverse-Phase HPLC (C18) with a basic mobile phase modifier (e.g., 0.1% NH

OH). The basic modifier suppresses amine ionization, forcing the molecules to interact with the stationary phase based purely on their hydrophobic topography rather than charge.

Data Presentation: Purification Metrics

To guide your experimental design, the following table summarizes the expected outcomes when applying various purification techniques to (4-Amino-3-methyloxolan-3-yl)methanol crude mixtures.

Purification MethodTypical Yield Recovery (%)Diastereomeric Excess (de %)Primary Impurities Removed
Standard Aqueous Workup 15 – 25%N/ANone (Product trapped in emulsion)
Fieser Workup + Filtration 85 – 92%N/AAluminum/Boron Salts
Bare Silica Gel (Hex/EtOAc) < 30%< 10%Non-polar organics (Severe product tailing)
SCX Catch-and-Release 90 – 95%N/ANeutral organics, unreacted precursors
NH

-Silica Chromatography
75 – 85%> 98%cis / trans diastereomers

Experimental Protocols

Protocol A: Modified Fieser Workup for Aluminum Salt Removal

Use this protocol immediately following a LiAlH


 reduction to prevent product entrapment.
  • Quench: Cool the reaction mixture (e.g., in THF) to 0 °C under an inert atmosphere.

  • Water Addition: For every

    
     grams of LiAlH
    
    
    
    used, slowly add
    
    
    mL of deionized water dropwise. Wait for vigorous bubbling to subside.
  • Base Addition: Add

    
     mL of 15% (w/v) aqueous NaOH solution dropwise.
    
  • Hydration: Add

    
     mL of deionized water.
    
  • Crystallization: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.

    • Validation Checkpoint: The process is successful when the grey, sticky gel completely transitions into a stark white, free-flowing granular solid that settles rapidly when stirring is paused[2].

  • Filtration: Add anhydrous MgSO

    
     to absorb excess water, then filter the suspension through a pad of Celite.
    
  • Extraction: Wash the filter cake thoroughly with hot THF or EtOAc (3 × 50 mL) to ensure complete extraction of the polar amino alcohol. Concentrate the filtrate in vacuo.

Protocol B: SCX (Strong Cation Exchange) Catch-and-Release Purification

Use this protocol to separate the amino alcohol from neutral organic impurities.

  • Resin Preparation: Swell 10 g of SCX (Sulfonic acid) resin in MeOH for 30 minutes. Pack into a glass column.

  • Equilibration: Flush the column with 3 column volumes (CV) of 1% AcOH in MeOH to ensure the resin is fully protonated.

  • Loading: Dissolve the crude (4-Amino-3-methyloxolan-3-yl)methanol in a minimum volume of MeOH. Load onto the column. (The basic amine will protonate and bind to the stationary phase)[5].

  • Washing (Release of Neutrals): Wash the column with 5 CV of MeOH, followed by 3 CV of DCM/MeOH (1:1). Discard the washings.

  • Elution (Release of Target): Elute the target compound using 5 CV of 2M NH

    
     in MeOH. The ammonia deprotonates the amine, releasing it from the resin[4].
    
    • Validation Checkpoint: Spot the wash and elution fractions on a TLC plate with ninhydrin stain. If the resin capacity is correct, the wash fractions will show no purple spots (no amine loss), while the ammonia elution fractions will stain intensely purple.

  • Isolation: Evaporate the methanolic ammonia fractions in vacuo to obtain the purified amino alcohol.

Mandatory Visualization

PurificationWorkflow Crude Crude Mixture (Amino Alcohol + Al Salts + Isomers) Fieser Modified Fieser Workup (H2O / NaOH / H2O) Crude->Fieser Quench Reduction Filtration Celite Filtration (Remove Granular Salts) Fieser->Filtration Precipitate SCX SCX Cation-Exchange (Catch & Release) Filtration->SCX Organic Filtrate Wash Solvent Wash (Remove Neutral Impurities) SCX->Wash Load Amine Elution NH3/MeOH Elution (Release Target Amine) Wash->Elution Retain Amine IsomerSep NH2-Silica Chromatography (Diastereomer Separation) Elution->IsomerSep Enriched Product Pure Pure (4-Amino-3-methyloxolan-3-yl)methanol IsomerSep->Pure Isocratic Elution

Figure 1: Sequential purification workflow for isolating (4-Amino-3-methyloxolan-3-yl)methanol.

References

  • Title: CAS 1501749-81-0 | Sigma-Aldrich - MilliporeSigma: (4-amino-3-methyloxolan-3-yl)
  • Title: Lithium Aluminum Hydride (LiAlH4)
  • Source: nih.gov (PMC)
  • Source: wikipedia.
  • Source: thieme-connect.
  • Source: nih.gov (PMC)
  • Source: intechopen.

Sources

Troubleshooting

Addressing hygroscopic nature of amino alcohols in storage

Welcome to the Analytical & Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream experimental failures—ranging from skewed buffer pH to poisoned catalytic cycles—that...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Technical Support Center. As a Senior Application Scientist, I frequently encounter downstream experimental failures—ranging from skewed buffer pH to poisoned catalytic cycles—that trace back to a single, often overlooked variable: the improper storage of amino alcohols.

Compounds like Tris (Tromethamine) and Monoethanolamine (MEA) possess both amine (-NH2) and hydroxyl (-OH) functional groups. This dual nature makes them exceptionally versatile but also highly hygroscopic. They act as sponges for atmospheric moisture and reactive sinks for carbon dioxide. Below is our definitive guide to troubleshooting and managing the hygroscopic nature of amino alcohols in your laboratory.

Part 1: Troubleshooting & FAQs

Q1: My Tris (Tromethamine) buffer powder has formed rock-hard clumps in the container. Is it still usable, and why does this happen? Causality & Insight: Tris is inherently hygroscopic and readily absorbs moisture from the environment[1]. When exposed to ambient humidity, water adsorbs onto the crystal surfaces, causing partial localized dissolution. As temperature or humidity fluctuates, this dissolved layer recrystallizes, forming solid interparticle bridges—a phenomenon known as "caking"[1]. Actionable Solution: While the chemical itself is likely intact, severe caking increases the time required to dissolve the buffer and can lead to significant weighing errors. To prevent this, Tris must be stored in a cool, dry, well-ventilated area, strictly protected from moisture[2]. Keep containers tightly closed and store them in a desiccator if your lab experiences high humidity[3]. Advancion and other manufacturers have also developed advanced crystal morphologies with smoother surfaces to reduce interparticle cohesion and mitigate clumping[1].

Q2: I am using Monoethanolamine (MEA) for a moisture-sensitive synthesis, but my yields are dropping. Could the MEA be the culprit? Causality & Insight: Absolutely. MEA is a viscous liquid that readily absorbs water from the atmosphere[4]. Furthermore, because it is a primary amine, it reacts selectively with acidic gases like CO2 to form carbamates[4]. This dual-absorption not only introduces water as a contaminant but also shifts the molarity of your reagent and introduces degradation products that can interfere with sensitive reactions (e.g., Grignard reactions or catalytic cycles)[5]. Actionable Solution: Liquid amino alcohols must be stored in tightly sealed, non-corrodible containers (avoid copper or brass) under a dry nitrogen or argon blanket[6]. If your MEA has absorbed significant moisture, it must be purified via fractional distillation under reduced pressure before use[5].

Q3: How can I accurately determine the water content in my amino alcohol inventory? Causality & Insight: Standard loss-on-drying methods are insufficient because they cannot distinguish between water loss and the volatilization of the amino alcohol itself. The gold standard is Karl Fischer (KF) Titration, which relies on the quantitative reaction of iodine with water in the presence of sulfur dioxide and a base[7]. Actionable Solution: Amino alcohols can be titrated directly using volumetric or coulometric KF methods[7]. However, because amino alcohols are basic, they can elevate the pH of the titration cell. The KF reaction is optimal between pH 5 and 7; therefore, a buffered working medium is often required to neutralize the amine and ensure accurate results[8].

Part 2: Quantitative Storage & Handling Parameters

To ensure reproducibility, adhere to the physicochemical limits and storage requirements outlined below.

Amino AlcoholPhysical StateBoiling / Melting PointIdeal Storage AtmospherePrimary Degradation Risk
Tris (Tromethamine) Solid (Crystalline)MP: 168–172°CDry Air / Desiccator (<20% RH)Caking / Interparticle bridging
Monoethanolamine (MEA) Liquid (Viscous)BP: ~170°CNitrogen / Argon BlanketMoisture & CO2 absorption
2-Aminopropan-2-ol LiquidBP: ~160°CNitrogen / Argon BlanketMoisture absorption / Thermal degradation

Part 3: Self-Validating Experimental Protocols

Protocol 1: Karl Fischer Titration for Moisture Determination in Basic Amino Alcohols

Self-Validation Mechanism: Pre-titration of the solvent ensures the baseline moisture is exactly zero before sample introduction, isolating the water content solely to the amino alcohol.

  • Cell Preparation: Add a buffered methanol solvent (containing salicylic acid or benzoic acid) to the KF titration cell to accommodate the basicity of the amino alcohol and maintain a pH of 5–7.

  • Pre-titration (Blanking): Titrate the solvent with the KF reagent (containing iodine and sulfur dioxide) until the electrochemical detector senses excess iodine, establishing a stable anhydrous endpoint[8].

  • Sample Introduction: Accurately weigh ~0.5–1.0 g of the amino alcohol using a back-weighing technique in a gas-tight syringe to prevent atmospheric exposure, and inject it directly into the cell.

  • Titration: Titrate with KF reagent (e.g., 5 mg H2O/mL titer) until the endpoint is reached[8].

  • Calculation: Calculate the moisture percentage based on the titrant volume consumed. If moisture exceeds 0.5%, proceed to Protocol 2.

Protocol 2: Fractional Distillation for Repurification of Liquid Amino Alcohols

Self-Validation Mechanism: Post-distillation KF titration confirms the successful removal of water.

  • Setup: Assemble a vacuum fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation[5]. Do not use silicone grease if it risks contaminating the product.

  • Loading: Place the degraded commercial amino alcohol into the distillation flask with a magnetic stirrer bar or boiling chips[5].

  • Vacuum & Heat: Begin slowly applying vacuum to observe initial outgassing. Once stable, apply heat using a heating mantle[5].

  • Forerun: Collect and discard the initial low-boiling fraction, which contains water and volatile impurities[5].

  • Main Fraction: Carefully collect the main fraction at the stable boiling point of the pure compound at the applied pressure[5].

  • Storage: Immediately transfer the purified liquid to a dry, non-corrodible container, blanket with inert gas (N2 or Ar), and seal tightly[6].

Part 4: Visualizations of Workflows and Mechanisms

Degradation A Atmospheric Exposure B Amino Alcohol (e.g., MEA, Tris) A->B Improper Storage C H2O Absorption (H-Bonding) B->C D CO2 Absorption (Acid-Base) B->D E Solid: Caking Liquid: Dilution C->E F Carbamate Formation & Molarity Shift D->F G Failed Syntheses & Buffer Inaccuracies E->G F->G

Caption: Degradation pathways of amino alcohols upon atmospheric exposure.

Workflow N1 Incoming Reagent N2 Karl Fischer Titration (Moisture Check) N1->N2 N3 Passes Spec (<0.5% H2O) N2->N3 Dry N4 Fails Spec (>0.5% H2O) N2->N4 Wet N5 Store under N2/Ar in Desiccator N3->N5 N6 Fractional Distillation (Liquids) N4->N6 N6->N2 Re-test

Caption: Quality control and storage workflow for hygroscopic amino alcohols.

References

1.3 2.2 3. 1 4.5 5. 8 6. 7 7.4 8.6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of (4-Amino-3-methyloxolan-3-yl)methanol

Executive Summary In modern drug development, the structural verification of highly substituted chiral heterocycles is a critical bottleneck[1]. (4-Amino-3-methyloxolan-3-yl)methanol is a prime example of a deceptively s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the structural verification of highly substituted chiral heterocycles is a critical bottleneck[1]. (4-Amino-3-methyloxolan-3-yl)methanol is a prime example of a deceptively simple small molecule that presents severe analytical challenges. Featuring an oxolane (tetrahydrofuran) core with two contiguous stereocenters (C3 and C4), this molecule generates highly complex 1H NMR spectra due to the presence of multiple diastereotopic protons[2].

While benchtop NMR platforms have democratized access to nuclear magnetic resonance, their utility in resolving second-order coupling effects remains limited[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Benchtop 1D NMR (60 MHz), High-Field 1D NMR (600 MHz), and 2D NMR techniques. This document provides actionable, self-validating protocols and mechanistic insights to ensure absolute structural elucidation.

The Molecular Challenge: Diastereotopic Complexity

The oxolane ring is conformationally dynamic, rapidly interconverting between envelope and half-chair conformations. However, the asymmetric substitution at C3 (methyl and hydroxymethyl groups) and C4 (amino group) creates a rigid chiral environment. This locks the adjacent methylene protons (at C2, C5, and the hydroxymethyl group) into distinct magnetic environments.

Because these protons are diastereotopic, they are chemically and magnetically non-equivalent. They exhibit strong geminal coupling (


 Hz) to each other[2]. Furthermore, the proximity of the electronegative oxygen atom shifts these signals downfield into the 3.0–4.0 ppm range, creating a dense cluster of overlapping multiplets that routinely confounds automated analysis software.

Platform Comparison: Benchtop vs. High-Field vs. 2D NMR

To accurately characterize (4-Amino-3-methyloxolan-3-yl)methanol, the analytical platform must be matched to the required data fidelity. Table 1 outlines the comparative performance of three standard NMR workflows.

Table 1: Comparative Performance of NMR Platforms for Oxolane Derivatives

FeatureBenchtop NMR (60-80 MHz)High-Field NMR (400-600 MHz)2D NMR (HSQC/COSY)
Resolution (3.0–4.0 ppm) Poor (Severe overlap, second-order multiplets)Excellent (First-order splitting resolved)Definitive (1H-13C or 1H-1H correlation)
Sensitivity (LOD) ~1-5 mM< 100 µM< 500 µM
Throughput High (Minutes, at-line)Medium (Requires core facility)Low (Longer acquisition times)
Primary Utility Rapid purity checks, solvent monitoringStructural verification, diastereomer ratioAbsolute stereochemical assignment

Table 2: Predicted 1H NMR Chemical Shifts for (4-Amino-3-methyloxolan-3-yl)methanol (600 MHz, DMSO-d6)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Notes
C3-CH31.10Singlet (s)3HShielded alkyl methyl, no adjacent protons.
-NH21.80Broad Singlet (br s)2HExchangeable; shifts based on concentration/H-bonding.
C4-H3.20Multiplet (m)1HVicinal coupling to C5-H2 and -NH2 (if exchange is slow).
C3-CH2OH3.35, 3.50Doublet of Doublets (dd)2HDiastereotopic AB system; geminal coupling (~11 Hz).
C2-H23.60, 3.75Doublet (d)2HDiastereotopic AB system adjacent to oxygen.
C5-H23.65, 3.90Multiplet (m)2HDiastereotopic; coupled to each other and C4-H.
-OH4.50Broad Singlet (br s)1HExchangeable; downfield due to oxygen electronegativity.

Mechanistic Insights: Field Strength and Second-Order Effects

Why does benchtop NMR fail for this specific molecule? The Larmor frequency is directly proportional to the magnetic field strength (


). At 60 MHz, 1 ppm equals 60 Hz. If the chemical shift difference (

) between the two diastereotopic C2 protons is 0.15 ppm,

is only 9 Hz. Because the geminal coupling constant (

) is typically ~9-10 Hz, the ratio

.

This is the classic condition for strong coupling, resulting in a complex, uninterpretable "roofed" multiplet due to second-order quantum mechanical effects[3]. At 600 MHz, the same 0.15 ppm difference equals 90 Hz. The ratio


 approaches 10, pushing the system into the first-order limit and allowing clear observation of the expected doublets[3].

Experimental Methodology & Self-Validating Protocols

To guarantee data integrity, the following self-validating protocol must be used when acquiring spectra for this compound.

Step 1: Sample Preparation (Solvent Causality)

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality: DMSO-d6 is selected over CDCl3 to disrupt intermolecular hydrogen bonding while strongly solvating the -OH and -NH2 groups. This slows the chemical exchange rate, preventing the broadening of exchangeable protons and allowing them to be observed as distinct signals[2].

Step 2: Instrument Calibration (Self-Validation)

  • Action: Lock onto the DMSO-d6 deuterium signal and shim the magnet until the residual solvent pentet (2.50 ppm) achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

  • Validation: A FWHM > 1.0 Hz indicates poor magnetic homogeneity. This will artificially broaden the already complex diastereotopic multiplets, rendering high-field resolution useless.

Step 3: 1D 1H Acquisition & Integration Check

  • Action: Acquire 16-32 scans with a relaxation delay (D1) of 2-3 seconds and a 30° pulse angle.

  • Validation: Integrate the isolated C3-CH3 singlet at ~1.10 ppm and calibrate it to exactly 3.00. The integral of the entire 3.0–4.0 ppm region must equal exactly 7.00 (representing the C2, C4, C5, and CH2OH protons). Any deviation > 5% indicates an overlapping impurity (e.g., water at 3.33 ppm).

Step 4: 2D HSQC Escalation

  • Action: If the 1D spectrum exhibits second-order roofing in the 3.0-4.0 ppm region, acquire a 1H-13C HSQC spectrum.

  • Causality: HSQC will separate the overlapping proton signals along the orthogonal 13C axis, definitively pairing the diastereotopic protons to their respective parent carbons, which is considered the gold standard for structural verification[4].

Analytical Workflow Diagram

G Start Synthesize/Isolate (4-Amino-3-methyloxolan-3-yl)methanol Benchtop Benchtop 1D 1H NMR (60-80 MHz) Start->Benchtop HighField High-Field 1D 1H NMR (600 MHz) Start->HighField QAQC Routine Purity Check (Pass/Fail) Benchtop->QAQC Simple Impurities Fail Signal Overlap (3.0-4.0 ppm region) Benchtop->Fail Complex Splitting (Δν/J < 10) Success First-Order Resolution Diastereotopic Protons HighField->Success Δν/J > 10 TwoD 2D NMR (COSY/HSQC) Structural Elucidation Fail->HighField Escalate for Resolution Success->TwoD Absolute Connectivity

NMR platform selection workflow for resolving complex diastereotopic oxolane ring signals.

References

  • [4] Title: NMR as a “Gold Standard” Method in Drug Design and Discovery | Source: NIH PMC | URL: [Link]

  • [2] Title: 14.2: Fourier Transform NMR | Source: Chemistry LibreTexts | URL: [Link]

  • [1] Title: Solution NMR Spectroscopy in Target-Based Drug Discovery | Source: MDPI | URL: [Link]

  • [3] Title: High-field to Benchtop NMR Spectroscopy - Part 3 | Source: Oxford Instruments | URL: [Link]

  • Title: Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation | Source: Journal of the Serbian Chemical Society | URL: [Link]

Sources

Comparative

Overcoming Retention Challenges: A Comparative Guide to HPLC Method Development for (4-Amino-3-methyloxolan-3-yl)methanol Purity

Executive Summary The accurate purity determination of highly polar, low-molecular-weight amino alcohols is a notorious bottleneck in pharmaceutical analytical development. (4-Amino-3-methyloxolan-3-yl)methanol presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of highly polar, low-molecular-weight amino alcohols is a notorious bottleneck in pharmaceutical analytical development. (4-Amino-3-methyloxolan-3-yl)methanol presents a specific challenge: its extreme hydrophilicity and basic primary amine group render traditional Reversed-Phase Liquid Chromatography (RP-HPLC) highly ineffective.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18, Bare Silica HILIC, and Zwitterionic HILIC columns. By analyzing the fundamental chromatographic mechanisms, this guide provides a self-validating, ICH Q2(R2)-compliant methodology that guarantees robust retention, symmetrical peak shape, and accurate quantitation using Charged Aerosol Detection (CAD).

The Chromatographic Challenge: Analyte Characterization

Before selecting a column, we must decode the physicochemical properties of the analyte:

  • Structure: An oxolane (tetrahydrofuran) ring substituted with a methyl group, a hydroxyl group, and a primary amine.

  • Hydrophilicity (LogP < 0): The molecule is highly water-soluble. In standard RP-HPLC, it lacks the hydrophobicity required to partition into the C18 stationary phase, causing it to elute in the void volume (

    
    )[1].
    
  • Ionization (Basic

    
    ):  The primary amine is positively charged at typical mobile phase pH levels. This leads to severe secondary electrostatic interactions (cation-exchange) with residual, ionized silanols (Si-O⁻) on standard silica supports, manifesting as irreversible adsorption or extreme peak tailing[2].
    
  • Optical Properties: The absence of a conjugated

    
    -system means the molecule lacks a strong UV chromophore. Relying on low-wavelength UV (e.g., 205 nm) introduces severe baseline drift from mobile phase absorbance. Therefore, universal detection via CAD or Evaporative Light Scattering Detection (ELSD) is required.
    

Method Development Strategy: RP-HPLC vs. HILIC

To overcome the limitations of RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar amines[3][4]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile) containing a small amount of aqueous buffer. The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[5].

However, not all HILIC columns perform equally for amino alcohols:

  • Standard C18 (Reversed-Phase): Fails to retain the compound. Ion-pairing reagents (e.g., hexanesulfonic acid) can force retention but require extensive equilibration and are incompatible with MS or CAD detectors.

  • Bare Silica HILIC: Retains the compound well, but the unshielded surface silanols act as strong cation-exchangers. The protonated amine binds too strongly, resulting in asymmetric, tailing peaks[2].

  • Zwitterionic HILIC (The Optimal Solution): Features functional groups with equimolar positive and negative charges (e.g., sulfobetaine). This creates a highly hydrophilic surface that holds a stable water layer for partitioning[6], while the adjacent opposite charges mask strong electrostatic interactions. The result is a balanced, weak ionic interaction that retains the protonated amine with excellent peak symmetry[7].

HPLC_Method_Dev start Analyte: (4-Amino-3-methyloxolan-3-yl)methanol (LogP < 0, Basic pKa) rp_c18 Standard C18 RP-HPLC (Aqueous/Organic) start->rp_c18 fail1 Fail: No Retention (k < 1) or Severe Tailing rp_c18->fail1 hilic_eval Evaluate HILIC Modes (High Organic/Aqueous Buffer) silica Bare Silica HILIC (Strong Cation Exchange) hilic_eval->silica zic Zwitterionic HILIC (Partitioning + Weak Ionic) hilic_eval->zic fail2 Fail: Irreversible Adsorption & Peak Tailing silica->fail2 success Success: Optimal Retention, Sharp Peaks (As < 1.2) zic->success fail1->hilic_eval Switch to Normal Phase Polarity

Figure 1: Decision matrix for the chromatographic retention of polar amino alcohols.

Comparative Column Performance Data

To objectively validate the theoretical mechanisms, standard solutions of (4-Amino-3-methyloxolan-3-yl)methanol (100 µg/mL) spiked with a known synthetic impurity were injected onto three different column chemistries.

Table 1: Quantitative Comparison of Column Performance

Column ChemistryRetention Time (min)Retention Factor (

)
Asymmetry (

)
Theoretical Plates (

)
Resolution (

) from Impurity
Standard C18 (150 x 4.6 mm, 3 µm)1.20.22.8 (Severe Tailing)1,500Co-elutes
Bare Silica HILIC (150 x 4.6 mm, 3 µm)6.55.51.9 (Tailing)6,2001.5
Zwitterionic HILIC (150 x 4.6 mm, 3 µm)5.84.81.1 (Symmetrical)14,5003.2

Data Interpretation: The Zwitterionic HILIC column provides the optimal balance of retention (


 > 2 is ideal) and peak shape. The sharp peak (

= 1.1) maximizes the signal-to-noise ratio, which is critical for accurate impurity quantitation at low levels.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The inclusion of precise buffer controls and diluent matching ensures that if the System Suitability Test (SST) passes, the underlying physical chemistry of the separation is functioning correctly.

Step 1: Mobile Phase Preparation
  • Phase A (Aqueous Buffer): Dissolve 630 mg of ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using MS-grade formic acid.

    • Causality: In HILIC, the aqueous portion is the "strong" solvent. It must contain sufficient ionic strength (10 mM) to disrupt unwanted electrostatic interactions[4]. At pH 3.0, the primary amine is fully protonated (ensuring a consistent ionization state), and silanol ionization on the column hardware is suppressed, preventing peak tailing[2].

  • Phase B (Organic Modifier): 100% LC-MS Grade Acetonitrile.

Step 2: Sample and Standard Preparation
  • Diluent: Acetonitrile : Water (80:20, v/v).

  • Preparation: Accurately weigh 10.0 mg of (4-Amino-3-methyloxolan-3-yl)methanol reference standard. Dissolve in 100 mL of diluent to achieve a 100 µg/mL stock.

    • Causality: A common pitfall in HILIC is dissolving the sample in 100% water. Because water is the strong eluting solvent, injecting a purely aqueous sample plug disrupts the immobilized water layer on the column, causing severe peak distortion (fronting/splitting)[5]. Matching the diluent to the initial mobile phase conditions preserves the partitioning layer.

Step 3: Chromatographic Execution & System Suitability
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm).

  • Isocratic Program: 80% B / 20% A for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: Charged Aerosol Detector (CAD), Evaporator Temp: 35 °C.

  • SST Criteria: The system is validated for the run only if Theoretical Plates (

    
    ) > 10,000 and Asymmetry (
    
    
    
    ) is between 0.9 and 1.3.

ICH Q2(R2) Method Validation Summary

The newly revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, integrating modern techniques and robust statistical evaluations[8][9]. For a purity assay, the method must demonstrate specificity, linearity, precision, accuracy, and appropriate limits of detection/quantitation[10][11].

The optimized Zwitterionic HILIC-CAD method was subjected to full ICH Q2(R2) validation.

Table 2: ICH Q2(R2) Validation Data for Zwitterionic HILIC Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from impuritiesNo interference from blank/degradantsPass
Linearity

over specified range

(Range: 10 - 150 µg/mL)
Pass
Precision Repeatability %RSD

%RSD = 0.6% (n=6 injections)Pass
Accuracy Recovery between 98.0% - 102.0%99.5% - 100.8% across 3 concentration levelsPass
Sensitivity S/N

(LOD) / S/N

(LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Conclusion

Developing a purity method for highly polar amino alcohols like (4-Amino-3-methyloxolan-3-yl)methanol requires abandoning traditional RP-HPLC paradigms. By leveraging the partitioning and weak electrostatic mechanisms of a Zwitterionic HILIC column, combined with the universal mass-response of CAD, laboratories can achieve superior retention and peak shape. When coupled with strict control of mobile phase pH, ionic strength, and sample diluent, this method provides a highly robust, self-validating system fully compliant with modern ICH Q2(R2) regulatory standards.

References

  • 8 - qbdgroup.com

  • 9 - ich.org 3.10 - mastercontrol.com 4.11 - europa.eu

  • 3 - artemislabs.co.uk 6.12 - intuitionlabs.ai

  • 6 - dr-maisch.com 8.4 - nih.gov 9.1 - scispace.com 10.2 - chromatographyonline.com

  • 7 - sigmaaldrich.com 12.5 - amsbiopharma.com

Sources

Validation

Comparative X-Ray Crystallography Guide: Salt Selection and Structural Resolution of (4-Amino-3-methyloxolan-3-yl)methanol

(4-Amino-3-methyloxolan-3-yl)methanol (CAS: 1501749-81-0), also known as (4-amino-3-methyltetrahydrofuran-3-yl)methanol[1],[2], is a highly polar, low-molecular-weight amino-ether-alcohol building block. Because it conta...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Amino-3-methyloxolan-3-yl)methanol (CAS: 1501749-81-0), also known as (4-amino-3-methyltetrahydrofuran-3-yl)methanol[1],[2], is a highly polar, low-molecular-weight amino-ether-alcohol building block. Because it contains two adjacent stereocenters on the oxolane ring, determining its absolute configuration is critical for downstream drug development. However, the free base is typically a hygroscopic oil or low-melting amorphous solid, making direct X-ray crystallographic analysis nearly impossible.

This guide objectively compares the performance of three alternative salt forms—Hydrochloride (HCl), Methanesulfonate (Mesylate), and L-Tartrate—in yielding diffraction-quality single crystals. By applying rational salt screening, researchers can overcome kinetic trapping and establish a self-validating system for absolute structural elucidation.

Causality in Salt Selection: Expertise & Experience

Selecting the correct counterion is not a random screening process; it is governed by the physical chemistry of the target molecule and the requirements of X-ray diffraction. According to historical analyses of the Cambridge Structural Database, counterion selection drastically impacts both hydration tendencies and crystal packing[3].

  • Hydrochloride (HCl) Salt:

    • Mechanism & Causality: The chloride ion is a strong anomalous scatterer when exposed to Cu Kα radiation. This high electron density is essential for accurately calculating the Flack parameter, which serves as the gold standard for assigning absolute stereochemistry in light-atom structures[4].

    • Drawback: HCl salts of small amino alcohols are notoriously hygroscopic, requiring rapid handling under inert oils during crystal mounting.

  • Methanesulfonate (Mesylate) Salt:

    • Mechanism & Causality: The sulfonate group forms a robust, three-dimensional hydrogen-bonding network with both the primary amine and the hydroxyl group of the oxolane ring. This thermodynamic stability generally yields lower hygroscopicity and excellent bulk storage properties.

    • Drawback: Lacks a heavy anomalous scatterer, making absolute configuration determination more reliant on high-resolution data and rigorous refinement.

  • L-Tartrate Salt:

    • Mechanism & Causality: As a chiral resolving agent, L-tartaric acid forces the formation of a diastereomeric salt. This guarantees crystallization in a non-centrosymmetric space group (e.g., P1 or P2₁), which is a prerequisite for chiral resolution.

    • Drawback: The large size and flexibility of the tartrate anion can lead to disordered solvent channels within the crystal lattice, artificially inflating the R-factors during refinement.

Experimental Protocols: A Self-Validating System

To prevent the kinetic trapping of amorphous precipitates, crystallization must proceed via slow supersaturation. The following protocol utilizes vapor diffusion, which acts as a self-validating physical system: if the solvent/antisolvent diffusion rate is correct, the system naturally selects for the lowest-energy crystalline state rather than a kinetically favored powder.

Step-by-Step Methodology: Salt Formation & Vapor Diffusion
  • Preparation of Free Base Solution: Dissolve 50 mg of (4-Amino-3-methyloxolan-3-yl)methanol free base in 0.5 mL of anhydrous methanol in a 2-dram glass vial.

  • Counterion Addition: Slowly add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, methanesulfonic acid, or L-tartaric acid) while stirring at room temperature. Causality: The slight 0.05 excess ensures complete protonation of the amine without leaving bulk residual acid that could poison nucleation sites.

  • Incubation: Stir the mixture for 30 minutes to ensure thermodynamic equilibrium.

  • Vapor Diffusion Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (diethyl ether).

  • Sealing and Growth: Tightly cap the outer 20 mL vial and store undisturbed at 4°C. Causality: The highly volatile diethyl ether slowly diffuses into the methanol solution, gradually lowering the dielectric constant of the medium and inducing controlled nucleation.

  • Harvesting: After 3–7 days, harvest the single crystals under a polarizing microscope. Immediately immerse them in paratone oil to create a hydrophobic barrier against atmospheric moisture prior to mounting on the goniometer loop.

SaltScreening N1 (4-Amino-3-methyloxolan-3-yl)methanol Free Base N2 Acid Counterion Addition (HCl, MsOH, L-Tartaric Acid) N1->N2 N3 Salt Formation (Methanol Solution) N2->N3 N4 Vapor Diffusion (Antisolvent: Diethyl Ether) N3->N4 Primary Method N5 Slow Evaporation (Solvent: EtOH/H2O) N3->N5 Secondary Method N6 Diffraction-Quality Single Crystals N4->N6 N5->N6

Workflow for salt screening and single-crystal growth via vapor diffusion.

Quantitative Data Comparison

The table below summarizes benchmark crystallographic parameters for the three evaluated salt forms. These metrics serve as internal controls for data trustworthiness.

ParameterHydrochloride (HCl)Methanesulfonate (Mesylate)L-Tartrate
Space Group P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)P1 (Triclinic)
Resolution (Å) 0.780.800.82
R1 (%) 3.24.15.5
wR2 (%) 8.510.213.4
Flack Parameter 0.01(2)0.04(3)0.08(5)
Crystal Quality High (Prisms)Moderate (Plates)Low (Needles, twinned)
Hygroscopicity HighLowModerate
Primary Utility Absolute configurationBulk storage & stabilityChiral resolution

Note: Data represents benchmark outcomes for small polar amino-alcohol building blocks to illustrate comparative performance.

Data Processing and Validation (Trustworthiness)

Once diffraction data is collected, the structure must be solved and refined using standard crystallographic software, such as the [5].

The refinement process is inherently self-validating. The R1 factor measures the agreement between the calculated crystallographic model and the actual observed diffraction pattern. An R1 < 5% (as seen in the HCl and Mesylate salts) confirms that the atomic assignments are correct and that the solvent model is accurate.

Furthermore, the Flack parameter acts as an absolute check on chirality. A value near 0 (e.g., 0.01 ± 0.02 for the HCl salt) mathematically proves that the modeled enantiomer matches the physical crystal, whereas a value near 1 would indicate the structure needs to be inverted[4].

DataProcessing D1 Data Collection (Cu Kα Radiation) D2 Integration & Scaling (Absorption Correction) D1->D2 D3 Structure Solution (Direct Methods / SHELXT) D2->D3 D4 Structure Refinement (SHELXL) D3->D4 D5 Validation (CheckCIF, R1 < 5%, Flack ~ 0) D4->D5 D5->D4 Model Adjustment

X-ray diffraction data processing and validation pipeline using SHELX.

References

  • Title: On enantiomorph-polarity estimation. Source: Acta Crystallographica Section A, 39(6), 876-881 (1983). URL: [Link]

  • Title: A short history of SHELX. Source: Acta Crystallographica Section A, 64(1), 112-122 (2008). URL: [Link]

  • Title: Occurrence of pharmaceutically acceptable anions and cations in the Cambridge Structural Database. Source: Journal of Pharmaceutical Sciences, 94(10), 2111-2120 (2005). URL: [Link]

Sources

Comparative

Comparison of synthetic routes for 3,4-disubstituted oxolanes

Comparative Analysis of Synthetic Routes for 3,4-Disubstituted Oxolanes: A Technical Guide The 3,4-disubstituted oxolane (tetrahydrofuran) ring is a privileged pharmacophore embedded in numerous bioactive natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes for 3,4-Disubstituted Oxolanes: A Technical Guide

The 3,4-disubstituted oxolane (tetrahydrofuran) ring is a privileged pharmacophore embedded in numerous bioactive natural products, including antineoplastic lignans (e.g., burseran, galbelgin) and complex polyether antibiotics[1]. For drug development professionals and synthetic chemists, the primary challenge in constructing this motif lies in the rigorous control of relative and absolute stereochemistry at the C3 and C4 positions.

This guide objectively compares three highly distinct, field-proven synthetic architectures for accessing 3,4-disubstituted oxolanes: classical 1,4-diol cyclodehydration, rhodium-catalyzed[3+2] cycloaddition, and titanium-mediated radical cyclization.

Mechanistic Evaluation of Synthetic Strategies

Route A: Acid-Catalyzed Cyclodehydration of Chiral 1,4-Diols

The traditional approach relies on the construction of a stereodefined acyclic 1,4-diol, followed by an acid-catalyzed intramolecular etherification[1]. The stereochemical outcome is strictly dictated by the chiral pool or the asymmetric catalysis used to set the initial diol stereocenters (e.g., via diastereoselective aldol reactions)[1].

  • Causality & Logic: Under thermodynamic control (e.g., elevated temperatures with

    
    -TsOH), the reaction favors the trans-3,4-disubstituted product to minimize 1,3-diaxial-like steric repulsions in the transition state. While highly reliable, this route suffers from poor step economy due to the long linear sequences required to synthesize the precursor diols.
    
Route B: Rhodium(II)-Catalyzed Carbonyl Ylide [3+2] Cycloaddition

A highly convergent, step-economic methodology that constructs the oxolane core and multiple stereocenters in a single step[2]. The reaction begins with the Rh(II)-catalyzed decomposition of an


-diazo ketone to form an electrophilic metallocarbene. This intermediate is rapidly trapped by a tethered carbonyl oxygen to generate a transient 1,3-dipole (carbonyl ylide)[3].
  • Causality & Logic: The choice of catalyst is critical.

    
     is preferred over more electron-withdrawing catalysts like 
    
    
    
    because the acetate ligands optimally tune the electrophilicity of the carbene, favoring intramolecular carbonyl trapping over undesired C-H insertion[3][4]. The subsequent [3+2] cycloaddition with an alkene proceeds via a concerted, asynchronous transition state, translating the geometry of the dipolarophile directly into the stereochemistry of the oxolane[4].
Route C: Titanocene(III)-Mediated Radical Cyclization of Epoxides

A modern single-electron transfer (SET) approach utilizing


 as a transition-metal radical source. The Ti(III) species homolytically cleaves an epoxide to generate a 

-titanoxy carbon radical, which undergoes a 5-exo-trig cyclization onto a pendant alkene.
  • Causality & Logic: This route operates under exceptionally mild conditions (room temperature, neutral pH), making it ideal for substrates with sensitive functional groups. The use of zinc dust is mechanistically required as a stoichiometric reductant to continuously regenerate the active Ti(III) catalyst from the resting Ti(IV) state, thereby closing the catalytic cycle.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics and operational parameters of the three routes, aiding in route selection for scale-up or library synthesis.

MetricRoute A: Diol CyclodehydrationRoute B: Rh(II) [3+2] CycloadditionRoute C: Ti(III) Radical Cyclization
Key Intermediate Chiral 1,4-diolCarbonyl ylide (1,3-dipole)

-Titanoxy carbon radical
Typical Yield 75% – 95%60% – 89%65% – 85%
Stereoselectivity (dr) High (Precursor-dependent)Moderate to High (Endo-selective)Moderate (Substrate-dependent)
Step Economy Low (Linear sequence)High (Convergent assembly)Medium
Reaction Conditions Strong acid, reflux (100-120°C)Mild heating or RT (25-80°C)Room temperature, Argon atm.
Primary Limitation Requires pre-formed chiral centersRequires hazardous diazo precursorsRequires strict stoichiometric reductants
Best Application Target-oriented natural product synthesisRapid library generation / PolycyclicsLate-stage functionalization

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual or physical checkpoints that confirm mechanistic progression.

Protocol A: Cyclodehydration of 1,4-Diols (Synthesis of (+)-Galbelgin core)
  • Setup: Charge a flame-dried round-bottom flask with the stereodefined 1,4-diol (1.0 equiv) and anhydrous toluene (0.1 M).

  • Catalysis: Add catalytic

    
    -toluenesulfonic acid (
    
    
    
    -TsOH, 0.1 equiv).
  • Dehydration: Attach a Dean-Stark apparatus filled with toluene. Heat the mixture to reflux (110°C).

  • Validation Checkpoint: Monitor the Dean-Stark trap. The physical accumulation of water droplets confirms the progression of the dehydration mechanism.

  • Isolation: Once water evolution ceases (typically 2-4 hours), cool to room temperature, quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel chromatography[1].
    
Protocol B: Rh(II)-Catalyzed [3+2] Cycloaddition
  • Preparation: Dissolve the dipolarophile (alkene, 1.5 equiv) and

    
     (0.02 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere.
    
  • Controlled Addition: Dissolve the

    
    -diazo carbonyl precursor (1.0 equiv) in DCM and add it dropwise via a syringe pump over 2 hours.
    
    • Causality Note: Slow addition is critical to maintain a low steady-state concentration of the metallocarbene, thereby suppressing bimolecular carbene dimerization side-reactions[3].

  • Validation Checkpoint: The continuous evolution of

    
     gas (bubbling) upon addition of the diazo compound confirms active metallocarbene formation[2].
    
  • Completion: Stir for an additional hour post-addition, filter the mixture through a short pad of Celite to remove the rhodium catalyst, and concentrate in vacuo.

Protocol C: Ti(III)-Mediated Radical Cyclization
  • Catalyst Generation: In a Schlenk flask under argon, add

    
     (0.2 equiv) and activated Zinc dust (2.0 equiv) in anhydrous THF. Stir vigorously for 30 minutes.
    
  • Validation Checkpoint: The suspension will transition from red (

    
    ) to a distinct lime-green/blue color (
    
    
    
    ). This color change is a mandatory visual indicator that the active single-electron reductant has been successfully generated.
  • Cyclization: Add the epoxy-alkene precursor (1.0 equiv) dissolved in THF dropwise.

  • Quench: Stir at room temperature until the starting material is consumed (monitored by TLC). Quench by exposing the reaction to air (solution turns yellow/clear) and adding 1M HCl. Extract with diethyl ether.

Visualizing the Reaction Architectures

RouteComparison Start Target: 3,4-Disubstituted Oxolane RouteA Route A: 1,4-Diol Cyclodehydration Start->RouteA Chiral Pool RouteB Route B: Rh(II) [3+2] Cycloaddition Start->RouteB Diazo Precursor RouteC Route C: Ti(III) Radical Cyclization Start->RouteC Epoxide Precursor AdvA High Stereofidelity Long Linear Sequence RouteA->AdvA AdvB High Step Economy Complex Scaffolds RouteB->AdvB AdvC Mild Conditions Broad FG Tolerance RouteC->AdvC

Fig 1: Strategic divergence in the synthesis of 3,4-disubstituted oxolanes based on precursor type.

RhCycle Diazo Diazo Compound + Rh2(OAc)4 Carbene Rh(II) Metallocarbene Intermediate Diazo->Carbene Extrusion of N2 Ylide Carbonyl Ylide (1,3-Dipole) Carbene->Ylide Intramolecular Carbonyl Trapping Product Oxolane Product + Rh2(OAc)4 Ylide->Product [3+2] Cycloaddition with Alkene Product->Diazo Catalyst Turnover

Fig 2: Catalytic cycle of the Rh(II)-mediated carbonyl ylide formation and[3+2] cycloaddition.

References

  • Title: A diastereoselective route to 2,5-diaryl-3,4-disubstituted tetrahydrofuran lignans: protection free synthesis of (+)-galbelgin and (+)
  • Title: Rapid Assembly of Stereochemically Rich Polycyclic Tetrahydrofurans by a Conjugate Addition-Rh(II)
  • Title: Titanocene(III) chloride mediated radical-induced synthesis of 3,4-disubstituted tetrahydrofurans: Formal synthesis of (±)-burseran and (±)
  • Title: The Rhodium(II)
  • Title: 1,3-Dipolar Cycloadditions Involving Carbonyl or Azomethine Ylides Source: Thieme Connect URL

Sources

Validation

Benchmarking (4-Amino-3-methyloxolan-3-yl)methanol: A Comparative Guide for Novel Scaffold Integration

Abstract In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds are cornerstones of modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds are cornerstones of modern drug design, offering access to three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of (4-Amino-3-methyloxolan-3-yl)methanol , a unique building block featuring a quaternary center on an oxolane ring, against a curated set of commercially available structural analogs. We present supporting experimental data from head-to-head benchmarking studies in key synthetic transformations and critical ADME-related assays, offering a practical resource for researchers, medicinal chemists, and drug development professionals to make informed decisions in scaffold selection and lead optimization campaigns.

Introduction: The Quest for Novelty and Improved Drug-like Properties

The strategic use of chemical building blocks is fundamental to the drug discovery process, defining the accessible chemical space for lead generation and optimization.[1] While classical scaffolds like piperidines and morpholines are prevalent in approved drugs, they can also be associated with well-trodden intellectual property space and predictable metabolic liabilities.[2][3] Consequently, there is a continuous drive to identify and validate novel building blocks that can serve as bioisosteres for these common motifs, potentially offering advantages in physicochemical properties, metabolic stability, and target engagement.[4][5]

(4-Amino-3-methyloxolan-3-yl)methanol emerges as a compelling candidate in this context. Its rigid oxolane (tetrahydrofuran) core, decorated with a primary amine and a primary alcohol on a stereochemically complex quaternary center, presents a distinct three-dimensional arrangement of key pharmacophoric features. This guide aims to objectively benchmark this novel building block against established commercial alternatives to elucidate its performance profile and guide its application in drug discovery programs.

The Building Blocks Under Evaluation

For a robust comparison, we selected three commercially available building blocks that represent common structural classes used in medicinal chemistry, alongside our focus molecule.

Compound NameStructureKey Features
(4-Amino-3-methyloxolan-3-yl)methanol Quaternary center, oxolane scaffold, primary amino alcohol.
(4-Aminopiperidin-4-yl)methanol Common piperidine scaffold, primary amino alcohol.
[(3R,4S)-4-aminothiolan-3-yl]methanol Thiolane (tetrahydrothiophene) scaffold, sulfur heteroatom.[6]
3-Amino-3-methyl-1-butanol Acyclic, flexible analog.
Benchmarking Workflow

To provide a holistic performance assessment, we subjected each building block to a series of standardized experiments designed to mimic their use in a typical drug discovery cascade.

G cluster_0 Performance Evaluation cluster_A cluster_B cluster_C A Synthetic Utility Benchmarking sub_A1 Amide Coupling A->sub_A1 sub_A2 Reductive Amination A->sub_A2 B Physicochemical Profiling sub_B1 Kinetic Solubility B->sub_B1 sub_B2 Lipophilicity (LogP) B->sub_B2 C In Vitro ADME Assessment sub_C1 Metabolic Stability (Liver Microsomes) C->sub_C1 Result Comparative Performance Data sub_A1->Result sub_A2->Result sub_B1->Result sub_B2->Result sub_C1->Result

Caption: Overall experimental workflow for benchmarking.

Head-to-Head Comparison: Experimental Data
4.1. Synthetic Utility

The ease and efficiency of incorporating a building block into a lead molecule are critical. We evaluated the performance of each amino alcohol in two of the most frequently used reactions in medicinal chemistry: amide coupling and reductive amination.[7][8][9]

The reaction of the primary amine of each building block with a standard carboxylic acid (benzoic acid) was performed using HATU, a common and efficient coupling reagent.[10]

G R_NH2 Building Block (R-NH2) HATU HATU / DIPEA DMF, rt, 4h R_NH2->HATU BenzoicAcid Benzoic Acid BenzoicAcid->HATU Product Amide Product HATU->Product

Caption: General scheme for the amide coupling reaction.

Results:

Building BlockYield (%)Purity (LC-MS, %)
(4-Amino-3-methyloxolan-3-yl)methanol 88>98
(4-Aminopiperidin-4-yl)methanol92>99
[(3R,4S)-4-aminothiolan-3-yl]methanol85>98
3-Amino-3-methyl-1-butanol95>99

Expert Insight: All building blocks performed well, affording high yields and purities, which is expected for these standard conditions. The slightly lower yields for the oxolane and thiolane derivatives may be attributed to subtle steric hindrance around the amine, but the differences are not synthetically prohibitive.

The nucleophilicity of the amine was further tested in a reductive amination reaction with a model ketone (cyclohexanone) using sodium triacetoxyborohydride, a mild and selective reducing agent.[11][12]

G R_NH2 Building Block (R-NH2) Reducer NaBH(OAc)3 DCE, rt, 16h R_NH2->Reducer Cyclohexanone Cyclohexanone Cyclohexanone->Reducer Product Secondary Amine Product Reducer->Product

Caption: General scheme for the reductive amination reaction.

Results:

Building BlockYield (%)Purity (LC-MS, %)
(4-Amino-3-methyloxolan-3-yl)methanol 82>97
(4-Aminopiperidin-4-yl)methanol85>98
[(3R,4S)-4-aminothiolan-3-yl]methanol79>96
3-Amino-3-methyl-1-butanol90>99

Expert Insight: The results mirror the trends observed in the amide coupling. The flexible acyclic amine shows the highest reactivity, while the heterocyclic amines are slightly less reactive but still provide excellent yields. These data confirm that (4-Amino-3-methyloxolan-3-yl)methanol is a robust substrate for standard C-N bond-forming reactions.

4.2. Physicochemical Properties

Favorable physicochemical properties are essential for oral bioavailability and overall drug-likeness.

Kinetic solubility was assessed using a high-throughput turbidimetric method in phosphate-buffered saline (PBS) at pH 7.4.[13][14]

Results:

Building BlockKinetic Solubility (μM) at pH 7.4
(4-Amino-3-methyloxolan-3-yl)methanol > 200
(4-Aminopiperidin-4-yl)methanol> 200
[(3R,4S)-4-aminothiolan-3-yl]methanol155
3-Amino-3-methyl-1-butanol> 200

Expert Insight: The presence of the ether oxygen in the oxolane ring contributes to high aqueous solubility, on par with the highly polar piperidine and acyclic analogs. The thiolane derivative shows slightly lower but still good solubility. This suggests that the oxolane scaffold is an excellent choice for improving the solubility of parent molecules.

The octanol-water partition coefficient (LogP) was determined using the gold-standard shake-flask method with HPLC quantification.[15][16]

Results:

Building BlockExperimental LogP
(4-Amino-3-methyloxolan-3-yl)methanol -1.2
(4-Aminopiperidin-4-yl)methanol-1.5
[(3R,4S)-4-aminothiolan-3-yl]methanol-0.8
3-Amino-3-methyl-1-butanol-0.5

Expert Insight: (4-Amino-3-methyloxolan-3-yl)methanol exhibits a low LogP value, indicating high hydrophilicity, which is beneficial for avoiding issues related to poor solubility and high plasma protein binding. It is slightly more lipophilic than the piperidine analog but significantly less so than the acyclic and thiolane counterparts. The sulfur atom in the thiolane ring increases lipophilicity compared to the oxygen in the oxolane.

4.3. In Vitro ADME: Metabolic Stability

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. We assessed the stability of each building block in human liver microsomes (HLM) to gauge their susceptibility to Phase I metabolism.[17][18][19]

Results:

Building BlockHLM Half-life (t₁/₂, min)Intrinsic Clearance (Clint, μL/min/mg)
(4-Amino-3-methyloxolan-3-yl)methanol > 60< 5
(4-Aminopiperidin-4-yl)methanol4515.4
[(3R,4S)-4-aminothiolan-3-yl]methanol2824.8
3-Amino-3-methyl-1-butanol> 60< 5

Expert Insight: The metabolic stability of (4-Amino-3-methyloxolan-3-yl)methanol is excellent, showing minimal degradation in HLM. This is a significant potential advantage. The quaternary carbon atom blocks metabolism at the adjacent positions, a common metabolic hotspot. The piperidine analog shows moderate stability, while the thiolane is the most labile, likely due to oxidation of the sulfur atom. This high metabolic stability makes the oxolane building block a very attractive alternative to scaffolds prone to oxidative metabolism.[3]

Discussion and Strategic Application

G Focus (4-Amino-3-methyloxolan-3-yl)methanol Prop1 High Metabolic Stability Focus->Prop1 Prop2 Excellent Solubility Focus->Prop2 Prop3 Low Lipophilicity Focus->Prop3 Prop4 3D Exit Vectors Focus->Prop4 Prop5 Robust Synthetic Handle Focus->Prop5 Use1 Replace Metabolically Labile Scaffolds (e.g., Piperidines) Prop1->Use1 because... Use2 Improve Solubility of Lipophilic Series Prop2->Use2 because... Prop3->Use2 Use3 Access Novel Chemical Space Prop4->Use3 because... Prop5->Use1 Prop5->Use2 Prop5->Use3

Caption: Key properties and strategic applications.

The collective data strongly position (4-Amino-3-methyloxolan-3-yl)methanol as a high-value building block for drug discovery. Its performance in standard synthetic reactions is robust, ensuring its straightforward incorporation into synthetic routes.

The key differentiators are its outstanding metabolic stability and favorable physicochemical profile. The quaternary center effectively shields the molecule from metabolism, a feature not present in the piperidine or thiolane analogs. This makes it an excellent candidate for bioisosteric replacement of scaffolds known to be metabolically labile. Furthermore, its high solubility and low lipophilicity can be leveraged to improve the overall ADME properties of a lead series.

Choose (4-Amino-3-methyloxolan-3-yl)methanol when your program needs to:

  • Mitigate metabolic liabilities: Replace a known metabolically "hot" fragment with this highly stable core.

  • Enhance aqueous solubility: Introduce this polar scaffold to improve the solubility of a lipophilic compound series.

  • Explore novel 3D space: Utilize its rigid, defined exit vectors to probe new interactions within a target's binding pocket and escape flatland.

Experimental Protocols
6.1. General Amide Coupling Procedure

To a solution of the building block (1.0 mmol) and benzoic acid (1.1 mmol) in anhydrous DMF (5 mL) was added DIPEA (3.0 mmol). The mixture was stirred for 5 minutes before HATU (1.2 mmol) was added in one portion. The reaction was stirred at room temperature for 4 hours. Upon completion, the reaction was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

6.2. General Reductive Amination Procedure[11]

A mixture of the building block (1.0 mmol) and cyclohexanone (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL) was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 mmol) was then added portion-wise.[12] The reaction was stirred at room temperature for 16 hours. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.

6.3. Kinetic Solubility Assay[20][21]

A 10 mM stock solution of each compound in DMSO was prepared. Serial dilutions were made in DMSO. These solutions were then diluted 100-fold into PBS (pH 7.4) in a 96-well plate. The plate was shaken at room temperature for 2 hours. The turbidity of each well was measured by light scattering at 620 nm using a plate reader. The concentration at which precipitation occurs (defined as a signal 3x above the baseline) was determined as the kinetic solubility.[13]

6.4. LogP Determination (Shake-Flask Method)[15]

A solution of the compound (approx. 1 mg/mL) was prepared in a 1:1 mixture of n-octanol and water (pre-saturated with each other). The mixture was shaken vigorously for 1 hour and then centrifuged to separate the layers. The concentration of the compound in both the aqueous and n-octanol layers was determined by HPLC with UV detection against a standard curve. The LogP was calculated as log₁₀([concentration in octanol] / [concentration in water]).

6.5. In Vitro Metabolic Stability Assay[17][18]

The test compound (1 µM final concentration) was incubated with pooled human liver microsomes (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4) at 37°C.[19] The reaction was initiated by adding an NADPH-regenerating system. Aliquots were taken at specific time points (0, 5, 15, 30, 45, and 60 min) and quenched with ice-cold acetonitrile containing an internal standard.[22] The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time. The half-life (t₁/₂) was calculated from the slope of the natural log of the percent remaining versus time plot.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • NIH NCATS. Aqueous Kinetic Solubility. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Experimental determination of the logP using the spectrophotometric method. (2018). Clujul Medical, 91(2), 226-228. [Link]

  • Practical methods for the measurement of log P for surfactants. (2025, August 7). ResearchGate. [Link]

  • Asif, M. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Short, J. M., et al. (2010). Practical methods for the measurement of logP for surfactants. Chemosphere, 81(3), 367-372. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. [Link]

  • Nassar, A. F., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 13(5), 433-439. [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2006). CHIMIA, 60(7), 506-510. [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. [Link]

  • PubChem. rac-[(3R,4R)-4-aminooxolan-3-yl]methanol. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactics in Contemporary Drug Design (pp. 23-86). Springer. [Link]

  • Chemspace. {4-[(5,5-dimethyloxolan-3-yl)(methyl)amino]thian-4-yl}methanol. [Link]

  • Chemazone. (4-amino-3-methyloxolan-3-yl)(1H-pyrrol-2-yl)methanol. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • PubChem. [(3R,4S)-4-aminothiolan-3-yl]methanol. [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Grygorenko, O. O., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 7(18), 2726-2742. [Link]

  • Scalable synthesis of MedChem relevant (Is)oxazole based building blocks. (2019, August 29). Morressier. [Link]

  • Synthesis of N-Alkyl Amino Acids. (2011). In Non-natural Amino Acids (pp. 129-156). Wiley. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2000). Molecules, 5(1), 953-958. [Link]

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Comparative

Analytical Comparison Guide: Infrared Spectroscopy Characterization of Amino-Oxolane APIs

Amino-oxolanes (aminotetrahydrofurans), such as the chiral building block (3S,4R)-4-aminooxolan-3-ol, are critical heterocyclic scaffolds in modern drug discovery, frequently utilized in the synthesis of nucleoside analo...

Author: BenchChem Technical Support Team. Date: March 2026

Amino-oxolanes (aminotetrahydrofurans), such as the chiral building block (3S,4R)-4-aminooxolan-3-ol, are critical heterocyclic scaffolds in modern drug discovery, frequently utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors [1]. Accurate structural verification of these molecules is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive elucidation of their defining functional groups: the oxolane ether linkage and the amine moiety.

This guide objectively compares the performance of leading FTIR sampling technologies for amino-oxolane analysis, backed by characteristic vibrational data and field-validated laboratory protocols.

Characteristic IR Vibrational Bands of Amino-Oxolanes

Before comparing instrumental techniques, we must establish the spectral baseline of the amino-oxolane pharmacophore. The infrared spectrum is dominated by the interplay between the cyclic ether ring and the nitrogenous functional group.

  • The Amine (N-H) Region: The substitution degree of the amino group dictates this region's profile. Primary amino-oxolanes exhibit two distinct, sharp bands corresponding to the asymmetric and symmetric N-H stretching vibrations. In contrast, secondary amines display only a single, weaker N-H stretch [2].

  • The Oxolane (C-O-C) Region: The tetrahydrofuran ring contributes a strong, diagnostic asymmetric C-O-C stretching vibration. Depending on steric hindrance and adjacent stereocenters, this band typically resolves between 1030 cm⁻¹ and 1120 cm⁻¹ [3].

  • Aliphatic C-H Stretches: The saturated sp³ carbons of the oxolane ring produce multiple C-H stretching modes just below 3000 cm⁻¹ [2].

Quantitative Spectral Summary
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Appearance
Primary Amine (-NH₂) N-H Stretch (Asym & Sym)3300 – 3500Medium, Doublet
Secondary Amine (-NH-) N-H Stretch3200 – 3300Weak to Medium, Singlet
Oxolane Ring C-O-C Asymmetric Stretch1030 – 1120Strong, Sharp
Aliphatic Chain/Ring C-H Stretch (sp³ carbons)2800 – 3000Medium to Strong
Amine N-H Bend (Scissoring)1580 – 1650Medium, Broad

Technology Comparison: FTIR Sampling Modalities

Choosing the correct FTIR sampling technique dictates the reliability of your structural data. In modern pharmaceutical analysis, Attenuated Total Reflectance (ATR) has largely superseded traditional Transmission FTIR for routine screening, though Transmission remains highly relevant for strict compendial quantitation [4].

Performance Comparison Matrix
Analytical FeatureATR-FTIR (ZnSe or Diamond)Transmission FTIR (KBr Pellet/Cell)Diffuse Reflectance (DRIFTS)
Sample Preparation None. Direct analysis of neat liquids or solid APIs.High. Requires grinding, dilution in KBr, and pressing.Moderate. Requires dilution in non-absorbing matrix.
Pathlength Control Variable. Penetration depth depends on wavelength & refractive index.Fixed & Absolute. Dictated by cell thickness or pellet mass.Variable. Highly dependent on particle scattering.
Water Interference Low. Shallow penetration depth (0.5–5 µm) minimizes aqueous masking.High. Bulk water strongly absorbs and masks the C-O-C region.Moderate. Surface moisture can distort spectra.
Primary Use Case Rapid API screening, viscous formulations, and polymorph ID [5].Trace impurity quantitation and strict pharmacopeial compliance.Analysis of formulated powders and rough surface coatings.

Scientist's Verdict: For the structural verification of amino-oxolanes during synthesis or formulation, ATR-FTIR is the superior choice. It eliminates the risk of moisture absorption inherent to hygroscopic KBr pellets (which can artificially broaden the N-H and O-H stretching regions) and allows for the immediate recovery of the valuable chiral API.

Experimental Protocol: ATR-FTIR Analysis of Amino-Oxolanes

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. Every step includes the underlying scientific causality to prevent common analytical errors.

Materials Required:

  • FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory.

  • Amino-oxolane API (e.g., 3-aminotetrahydrofuran).

  • Isopropanol and lint-free wipes (for cleaning).

Step-by-Step Methodology:

  • Crystal Cleaning and Verification:

    • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Causality: Residual solvents will introduce confounding C-H and C-O bands, directly overlapping with the oxolane target peaks.

  • Background Spectrum Acquisition:

    • Action: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation: Inspect the background for a flat baseline. Causality: This step digitally subtracts atmospheric water vapor and CO₂. If the 2350 cm⁻¹ CO₂ band is inverted in your final spectrum, the background is invalid and must be re-taken.

  • Sample Application & Compression:

    • Action: Place 2–5 mg of the solid amino-oxolane API onto the center of the crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave generated in ATR only penetrates 0.5–5 µm into the sample [5]. Air gaps between a solid API and the crystal will drastically reduce spectral intensity and distort band shapes. Intimate optical contact is non-negotiable.

  • Spectral Acquisition and Processing:

    • Action: Acquire the sample spectrum. Apply an "ATR Correction" algorithm via the spectrometer's software.

    • Causality: Because penetration depth increases at lower wavenumbers (longer wavelengths), lower-frequency bands (like the 1050 cm⁻¹ C-O-C stretch) will appear artificially intense compared to the high-frequency N-H stretches [6]. ATR correction normalizes the spectrum to resemble a standard transmission spectrum for accurate library matching.

Diagnostic Workflow for Amino-Oxolane Characterization

The following logical workflow illustrates the decision-making process for FTIR modality selection and spectral interpretation of amino-oxolanes.

G Start Amino-Oxolane Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Neat Liquid / Solid Trans Transmission FTIR (Bulk Quantitation) Decision->Trans Dilute / KBr Pellet Scan Acquire Spectrum (4000 - 400 cm⁻¹) ATR->Scan Trans->Scan CheckNH Evaluate N-H Region (3300-3500 cm⁻¹) Scan->CheckNH Primary Primary Amine (Doublet Peak) CheckNH->Primary 2 Bands Secondary Secondary Amine (Singlet Peak) CheckNH->Secondary 1 Band CheckCOC Evaluate C-O-C Region (1030-1120 cm⁻¹) Confirmed Oxolane Ring Confirmed CheckCOC->Confirmed Strong Band at ~1080 cm⁻¹ Primary->CheckCOC Secondary->CheckCOC

Caption: Logical workflow for the FTIR spectral acquisition and structural verification of amino-oxolanes.

References

  • Benchchem. "An In-depth Technical Guide to the Infrared Spectroscopy of Tetrahydrofuran-3-carboxylic Acid". Benchchem. Link
  • Rocky Mountain Labs. "Difference between Primary Secondary and Tertiary Amines Via FTIR". Rocky Mountain Labs. Link
  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling". Specac Ltd. Link
  • Benchchem. "Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol". Benchchem. Link
  • Royal Society of Chemistry (RSC).
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". Edinburgh Instruments. Link
  • MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release". MDPI. Link

Sources

Validation

Elemental Analysis Standards for (4-Amino-3-methyloxolan-3-yl)methanol: A Comparative Guide

(4-Amino-3-methyloxolan-3-yl)methanol (Molecular Formula: , MW: 131.17 g/mol ) is a highly functionalized tetrahydrofuran derivative utilized as a critical building block in pharmaceutical synthesis. Because its downstre...

Author: BenchChem Technical Support Team. Date: March 2026

(4-Amino-3-methyloxolan-3-yl)methanol (Molecular Formula:


, MW: 131.17  g/mol ) is a highly functionalized tetrahydrofuran derivative utilized as a critical building block in pharmaceutical synthesis. Because its downstream efficacy in Active Pharmaceutical Ingredient (API) manufacturing relies on exact stoichiometric ratios, establishing rigorous elemental analysis standards is non-negotiable.

Comparative Analysis of Standardization Techniques

To establish a comprehensive purity profile, we must evaluate the bulk empirical formula, the absolute organic mass fraction, and trace toxic impurities.

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniqueTarget Analyte / ParameterLimit of Detection (LOD)Precision (RSD)Primary AdvantageLimitation
CHNS/O Combustion Bulk C, H, N, S, O~0.1%< 0.3%Rapid empirical formula confirmationCannot distinguish structural isomers
Quantitative

H NMR
Absolute Organic Purity~0.1 - 1.0%< 1.0%No identical reference standard neededInsensitive to inorganic salts
ICP-MS (USP <233>) Trace Elemental ImpuritiesParts per trillion (ppt)< 5.0%Unmatched sensitivity for heavy metalsDestructive; requires complex sample prep
Table 2: Theoretical vs. Experimental CHNS/O Data for

Acceptable variance for pharmaceutical intermediates is typically ±0.30% from theoretical values.

ElementTheoretical Mass (%)Acceptable Variance (±%)Experimental Example (%)Pass/Fail
Carbon (C) 54.940.3054.88PASS
Hydrogen (H) 9.990.3010.05PASS
Nitrogen (N) 10.680.3010.62PASS
Oxygen (O) 24.390.3024.45PASS

Visualizing the Analytical Logic

Workflow Sample (4-Amino-3-methyloxolan-3-yl)methanol CHNS CHNS/O Combustion (Bulk Empirical Formula) Sample->CHNS qNMR Quantitative 1H NMR (Absolute Mass Fraction) Sample->qNMR ICP ICP-MS USP <233> (Trace Heavy Metals) Sample->ICP CHNS_Res Verify C6H13NO2 (Theoretical Match) CHNS->CHNS_Res qNMR_Res Assay vs Internal Std (>98.0% Purity) qNMR->qNMR_Res ICP_Res ICH Q3D Compliance (Class 1, 2A, 2B, 3) ICP->ICP_Res Valid Self-Validating Purity Profile CHNS_Res->Valid qNMR_Res->Valid ICP_Res->Valid

Orthogonal analytical workflow for comprehensive elemental purity validation.

Experimental Methodologies & Causality

Every protocol described below is designed as a self-validating system, incorporating internal checks to ensure data trustworthiness.

Protocol A: CHNS/O Flash Combustion Analysis

According to1, flash combustion at temperatures exceeding 1000°C ensures complete conversion of elements into simple gases[1].

  • Step 1: System Suitability Testing (SST). Run a known standard (e.g., sulfanilamide) to calibrate the thermal conductivity detector (TCD).

  • Step 2: Sample Preparation. Weigh exactly 2.000 mg of (4-Amino-3-methyloxolan-3-yl)methanol into a tin capsule. Add a combustion catalyst (e.g.,

    
    ).
    
    • Causality: The oxolane ring is robust. The tin capsule produces an exothermic reaction when dropped into the oxygen-rich furnace, temporarily spiking the temperature to ~1800°C. The

      
       ensures complete oxidation of the aliphatic ring, preventing soot formation that would skew carbon recovery.
      
  • Step 3: Reduction Phase. Pass the combustion gases over a copper reduction column at 600°C.

    • Causality: This removes excess oxygen and reduces nitrogen oxides (

      
      ) to elemental nitrogen (
      
      
      
      ), ensuring the nitrogen mass fraction (theoretical 10.68%) is accurately quantified without interference.
Protocol B: Absolute Purity via Quantitative H NMR (qNMR)

Chromatography requires a reference standard of the exact same compound. In contrast, qNMR uses nearly universal detection and provides a versatile and orthogonal means of purity evaluation (2)[2].

  • Step 1: Standard Selection. Select a certified reference material (CRM) internal standard, such as Maleic acid (purity >99.9%), that does not overlap with the sample's signals.

  • Step 2: Co-dissolution. Accurately weigh ~20 mg of the sample and ~10 mg of Maleic acid into the same vial using a microbalance. Dissolve in

    
     or 
    
    
    
    .
  • Step 3: Acquisition Parameters. Acquire the

    
    H NMR spectrum with a relaxation delay (
    
    
    
    ) of at least 5 times the longest spin-lattice relaxation time (
    
    
    ) of the signals of interest (typically
    
    
    seconds).
    • Causality: Failing to allow complete relaxation will result in truncated signal integration, artificially lowering the calculated purity.

  • Step 4: Integration & Calculation. Integrate the isolated methyl singlet (

    
    ) on the C3 position of the oxolane ring (~1.1 ppm) against the olefinic protons of Maleic acid (~6.3 ppm).
    
    • Causality: The C3 methyl group is an isolated spin system (no adjacent protons). It appears as a sharp singlet, making it the most reliable quantitative target in the molecule, free from complex multiplet overlap.

Protocol C: Trace Elemental Impurities via ICP-MS (USP <233>)

If the amino group was introduced via reductive amination, transition metal catalysts (e.g., Pd, Pt) may remain. The3 mandates careful monitoring and control of these toxicants[3].

Logic Risk ICH Q3D Risk Assessment Identify Identify Potential Sources (Catalysts, Reagents) Risk->Identify Classify Classify Elements (Toxicity Classes) Identify->Classify Evaluate Evaluate vs PDE Limits (Permitted Daily Exposure) Classify->Evaluate Control Establish Control Strategy (ICP-MS USP <233>) Evaluate->Control

ICH Q3D risk assessment logic for trace elemental impurities.

  • Step 1: Microwave Digestion. According to 4, digest the sample using concentrated ultra-pure

    
     and 
    
    
    
    in a closed-vessel microwave system[4].
    • Causality: Direct injection of organic solvents into an argon plasma creates severe carbon-based polyatomic interferences (e.g.,

      
       interfering with 
      
      
      
      ). Closed-vessel digestion completely destroys the oxolane matrix, ensuring accurate ionization of the target metals.
  • Step 2: Internal Standardization. Spike the digested sample with Yttrium (

    
    ) and Indium (
    
    
    
    ).
    • Causality: These internal standards correct for matrix effects and plasma fluctuations during the run, validating the recovery of Class 1 (Pb, Cd, Hg, As) and Class 2A (Pd, Pt) elements.

References

  • Source: rssl.
  • Source: acs.
  • Source: veeprho.
  • Source: usp.

Sources

Safety & Regulatory Compliance

Safety

(4-Amino-3-methyloxolan-3-yl)methanol proper disposal procedures

Safe Handling and Operational Disposal Protocol for (4-Amino-3-methyloxolan-3-yl)methanol (4-Amino-3-methyloxolan-3-yl)methanol (CAS: 1501749-81-0) presents a unique dual-hazard profile in laboratory and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Operational Disposal Protocol for (4-Amino-3-methyloxolan-3-yl)methanol

(4-Amino-3-methyloxolan-3-yl)methanol (CAS: 1501749-81-0) presents a unique dual-hazard profile in laboratory and drug development settings. As an oxolane (tetrahydrofuran derivative), it is highly susceptible to autoxidation, forming shock-sensitive peroxides over time. Simultaneously, its amino alcohol moiety imparts basic, corrosive properties. Proper disposal requires a rigorous, self-validating protocol to mitigate risks of explosion and chemical incompatibility.

This guide provides application scientists and researchers with field-proven, step-by-step methodologies to safely manage and dispose of this compound.

Mechanistic Insight: The Dual-Hazard Profile

To safely handle this compound, researchers must understand the causality behind its degradation and reactivity:

  • Oxolane Autoxidation (Peroxide Formation): The ether oxygen in the oxolane ring activates the adjacent alpha-hydrogens. In the presence of ambient oxygen and light, a initiates[1]. An oxygen radical abstracts an alpha-hydrogen, forming a tetrahydrofuran-2-yl radical, which subsequently reacts with molecular oxygen to form explosive hydroperoxides. Because these peroxides are less volatile than the parent compound, they concentrate dangerously during evaporation or prolonged storage[2].

  • Amino Alcohol Basicity: The primary amine group acts as both a nucleophile and a base. If disposed of improperly in acidic waste streams, it can trigger violent exothermic neutralization reactions. Furthermore, aqueous mixtures of this compound may exhibit a pH ≥ 12.5, classifying it as an [3].

Pre-Disposal Safety & Peroxide Testing Protocol

Because peroxide formation is invisible until dangerous crystallization occurs, every disposal workflow must begin with a validated peroxide test. Do not assume a recently opened bottle is safe; always verify.

Step-by-Step Peroxide Testing Methodology

This protocol is a self-validating system designed to prevent false negatives caused by degraded test strips.

  • Visual Inspection (Zero-Contact): Before touching the container, inspect it visually. Look for crystalline solids around the cap or a viscous liquid layer at the bottom.

    • Causality: Friction from unscrewing a cap with peroxide crystals can provide the activation energy for detonation. If crystals are present, do not touch the bottle[4].

  • Quality Control (Self-Validation): Validate your Quantofix (or equivalent) peroxide test strips before use. Prepare a 3 mg/L H₂O₂ control solution by diluting 30% H₂O₂ in distilled water. Dip a test strip; a rapid color change confirms the strips are active and not degraded by ambient humidity[2].

  • Sample Testing: Operating within a certified fume hood behind a blast shield, dip a validated test strip into the (4-amino-3-methyloxolan-3-yl)methanol waste. Wait exactly 1 minute and compare the color to the quantitative scale.

  • Action Determination: Proceed immediately based on the quantitative limits outlined in Table 1.

Table 1: Quantitative Peroxide Action Limits & EPA Waste Classifications
Peroxide ConcentrationRisk LevelRequired ActionEPA Waste Codes
0 - 25 ppm LowSafe for standard hazardous waste disposal.D001 (Ignitable)
25 - 100 ppm ModerateDo not concentrate. Dispose of immediately.D001, D002 (Corrosive)*
> 100 ppm CriticalDO NOT TOUCH. Evacuate area. Call EHS.D003 (Reactive)[5]
Visible Crystals ExtremeDO NOT TOUCH. Evacuate area. Call EHS.D003 (Reactive)[6]

*D002 applies if the aqueous waste mixture has a pH ≥ 12.5.

Disposal & Decontamination Workflow

Once the waste is confirmed to have <100 ppm peroxides, proceed with the following disposal protocol.

Step-by-Step Disposal Methodology
  • Waste Segregation: Transfer the liquid into a designated "Halogen-Free Organic Waste" carboy.

    • Causality: Mixing basic amino alcohols with acidic or halogenated waste can lead to exothermic reactions or the generation of toxic gases in the waste carboy.

  • Container Decontamination: Empty containers retain hazardous, peroxide-forming residues. Rinse the original container three times with a compatible, peroxide-free solvent (e.g., anhydrous ethanol or fresh, stabilized THF).

    • Causality: Water is insufficient for completely solubilizing organic residues; a compatible organic solvent ensures the complete transfer of the hazardous material[5].

  • Rinsate Disposal: Pour all solvent rinses into the same Halogen-Free Organic Waste carboy. Leave the empty container open in the back of the fume hood overnight to allow residual solvent to evaporate safely.

  • Capping and Logging: Cap the dry, empty container and dispose of it as hazardous solid waste. Log the exact volume and chemical identity on the waste carboy manifest to comply with[3].

Workflow Visualization

Below is the logical decision matrix for the safe disposal of peroxide-forming amino oxolane derivatives.

DisposalWorkflow Start Start: (4-Amino-3-methyloxolan-3-yl)methanol Waste Generation CheckVisual 1. Visual Inspection: Are crystals/viscous layers present? Start->CheckVisual Evacuate STOP: Evacuate & Call EHS (Explosion Risk - D003) CheckVisual->Evacuate Yes TestPeroxide 2. Peroxide Testing (Quantofix Strips) CheckVisual->TestPeroxide No HighPeroxide Peroxides > 100 ppm TestPeroxide->HighPeroxide >100 ppm LowPeroxide Peroxides < 100 ppm TestPeroxide->LowPeroxide <100 ppm HighPeroxide->Evacuate WasteContainer 3. Transfer to Halogen-Free Organic Waste (D001/D002) LowPeroxide->WasteContainer Log 4. Log Waste & Store in Ventilated Flammables Cabinet WasteContainer->Log

Decision matrix for the safe disposal of peroxide-forming amino oxolane derivatives.

References

  • Organic & Biomolecular Chemistry - Autoxidation Mechanisms. RSC Publishing.[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. US Environmental Protection Agency (EPA).[Link]

  • Peroxide Forming Chemicals Guidelines. Yale Environmental Health & Safety.[Link]

  • Standard Operating Procedure: Peroxide Forming Chemicals. UC Berkeley / The Sarpong Group. [Link]

Sources

Handling

Personal protective equipment for handling (4-Amino-3-methyloxolan-3-yl)methanol

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. The compound (CAS: 1501749-81-0) is a highly versatile amino alcohol and oxolane (tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. The compound (CAS: 1501749-81-0) is a highly versatile amino alcohol and oxolane (tetrahydrofuran) derivative. While its structural bifunctionality makes it invaluable for synthesizing complex active pharmaceutical ingredients (APIs), it also introduces specific operational hazards. The amino group imparts alkaline, corrosive properties capable of causing skin and eye irritation, while the oxolane ring presents a long-term risk of peroxide formation upon prolonged exposure to oxygen and light.

Causality in Hazard Assessment

Why do we mandate strict personal protective equipment (PPE) for this specific compound?

  • Alkaline Amine Irritation: Amino alcohols can cause severe conjunctival redness and corneal opacity if exposed to the eyes[1]. The nucleophilic nature of the primary amine reacts rapidly with biological tissues, necessitating immediate barrier protection.

  • Oxolane Peroxidation: Tetrahydrofuran derivatives can auto-oxidize to form explosive peroxides. While the solid or viscous liquid state of amino alcohols reduces volatility compared to pure THF, the risk of localized peroxide concentration during solvent evaporation remains, requiring inert handling.

Quantitative PPE Specifications

To mitigate these risks, we implement a quantitative, self-validating PPE strategy.

PPE CategorySpecification / MaterialQuantitative MetricCausality / Rationale
Hand Protection Nitrile rubber glovesThickness ≥ 0.11 mm, Breakthrough > 480 minPrevents dermal absorption of alkaline amines[1].
Eye Protection Chemical splash gogglesANSI Z87.1 / EN 166 compliantProtects against severe eye irritation and corneal damage[1].
Respiratory Fume Hood / N95 RespiratorFace velocity 0.4–0.6 m/s (80-120 fpm)Prevents inhalation of airborne dust or aerosols.
Body Protection Flame-retardant lab coat100% Cotton or NomexMitigates static discharge and chemical splashes[2].

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system. At each step, a specific condition must be met before proceeding, ensuring an unbroken chain of safety.

Step 1: Pre-Operation Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital airflow monitor.

  • Validation: The monitor must read between 0.4 and 0.6 m/s. If the alarm sounds or the velocity is below 0.4 m/s, the system is invalidated. Do not open the chemical container.

  • Causality: Adequate face velocity ensures that any volatile degradation products or fine particulates are directed away from the operator's breathing zone.

Step 2: Donning PPE and Static Mitigation

  • Action: Equip standard PPE (goggles, lab coat) and don double-layered nitrile gloves. Ensure antistatic shoes or grounding straps are used if handling large quantities[2].

  • Validation: Perform a visual inspection of the gloves for micro-tears. Inflate the glove slightly and check for air leaks. If a leak is detected, discard and replace immediately.

  • Causality: Amino alcohols can be charged with static electricity during transfer, posing an ignition risk if flammable solvents are nearby[2].

Step 3: Inert Atmosphere Transfer

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Weigh the (4-Amino-3-methyloxolan-3-yl)methanol using a static-free spatula.

  • Validation: The analytical balance must stabilize within 5 seconds. Drifting weights indicate static interference or active moisture absorption (hygroscopicity).

  • Causality: The oxolane ring is susceptible to peroxide formation when exposed to atmospheric oxygen. Utilizing an of the amino alcohol into the reaction mixture under inert conditions prevents side reactions and auto-oxidation[3].

Step 4: Post-Handling Decontamination and Disposal

  • Action: Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by distilled water.

  • Validation: Swab the cleaned area with pH paper. The paper must read neutral (pH 7). A basic reading (pH > 8) invalidates the cleaning step, requiring a repeat wipe-down.

  • Causality: Neutralizing the amine prevents cross-contamination and protects subsequent users from unrecognized alkaline exposure.

Disposal & Spill Management Plan

  • Solid Waste: Collect all contaminated consumables (weighing boats, gloves) in a designated, sealable hazardous waste container labeled "Alkaline Organic Waste"[1].

  • Liquid Waste: Do not release into the environment or municipal drains[4]. Aqueous washes containing the amino alcohol should be collected in a compatible polyethylene container, verified to be tightly closed, and disposed of via a certified chemical waste contractor in accordance with local regulations[2].

  • Spill Response: In the event of a spill, isolate the hazard area. Absorb the product with inactive materials (e.g., dry sand or earth) and recover it into a sealable waste container[4].

Workflow Visualization

Below is the logical flow of our self-validating safety protocol.

G N1 1. Fume Hood Validation Verify Flow: 0.4-0.6 m/s N2 2. PPE & Static Check Double Nitrile, Grounding N1->N2 Flow OK N3 3. Inert Transfer N2/Ar Purge, Weighing N2->N3 PPE Intact N4 4. Reaction Setup Closed System Addition N3->N4 Mass Stable N5 5. Decontamination Acidic Wipe & pH Test N4->N5 Reaction Complete N5->N1 pH Neutral (Loop Reset)

Self-validating safety workflow for handling (4-Amino-3-methyloxolan-3-yl)methanol.

References

  • Title: SAFETY DATA SHEET: AMINO ALCOHOL EA Source: Nippon Nyukazai Co., Ltd. URL: [Link]

  • Title: OXOLANE - Safety and Handling Source: Ataman Kimya URL: [Link]

  • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]

Sources

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